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D-Glucosamine (sulfate)

Cat. No.: B14784220
M. Wt: 277.25 g/mol
InChI Key: VSKBNXJTZZAEPH-UHFFFAOYSA-N
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Description

Ubiquity and Role as an Amino Sugar

D-glucosamine is a monosaccharide, a simple sugar, where one of the hydroxyl groups is replaced by an amino group. acs.org It is one of the most abundant monosaccharides in nature. acs.org Found in the exoskeletons of shellfish, animal bones, and fungi, D-glucosamine is a key component of many structural polymers. acs.orgwikipedia.org In humans, it is synthesized from fructose-6-phosphate (B1210287) and glutamine as glucosamine-6-phosphate, which is the initial step in the hexosamine biosynthesis pathway. wikipedia.org This pathway is crucial for the production of all nitrogen-containing sugars. wikipedia.org

Fundamental Building Block in Biological Macromolecules

D-glucosamine serves as a vital precursor in the biochemical synthesis of a wide array of glycosylated proteins and lipids. medchemexpress.commedchemexpress.com It is a fundamental building block for glycosaminoglycans (GAGs), which are major components of the extracellular matrix of connective tissues, including cartilage and synovial fluid. medchemexpress.comnih.gov GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and keratan (B14152107) sulfate, are long, unbranched polysaccharides that play critical roles in the structural integrity and lubrication of joints. D-glucosamine is also integral to the formation of glycoproteins and glycolipids, which are involved in cell-cell recognition, signaling, and immune responses. nih.gov Chitin (B13524), a complex polysaccharide found in the exoskeletons of arthropods, is a homopolymer of N-acetylglucosamine, a derivative of glucosamine (B1671600). acs.orgncert.nic.in

Distinction and Relevance of D-Glucosamine (Sulfate) in Research Contexts

While glucosamine exists in several forms, including glucosamine hydrochloride and N-acetylglucosamine, D-glucosamine (sulfate) is of particular interest in research. wikipedia.org This form is a salt of glucosamine that is stabilized with sulfuric acid. nih.gov The presence of the sulfate group is thought to be significant, as sulfate is also a necessary component for the biosynthesis of glycosaminoglycans. medchemexpress.com

Chemical and Physical Properties of D-Glucosamine and its Sulfate Salt

Below are tables detailing the chemical and physical properties of D-Glucosamine and D-Glucosamine (sulfate).

Table 1: Chemical and Physical Properties of D-Glucosamine
PropertyValueSource
Molecular FormulaC6H13NO5 nih.gov
Molecular Weight179.17 g/mol nih.gov
IUPAC Name(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol nih.gov
CAS Number3416-24-8
SynonymsChitosamine, 2-amino-2-deoxy-D-glucose nih.gov
Table 2: Chemical and Physical Properties of D-Glucosamine (Sulfate)
PropertyValueSource
Molecular FormulaC6H15NO9S or (C6H13NO5)2·H2SO4 nih.govnih.gov
Molecular Weight277.25 g/mol or 456.42 g/mol (dimer) nih.govnih.gov
IUPAC Name(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid nih.gov
CAS Number29031-19-4 nih.govscbt.com
Synonyms2-Amino-2-deoxy-D-glucose sulfate, Chitosamine sulfate scbt.com

Detailed Research Findings

Numerous in vitro and in vivo studies have been conducted to elucidate the biochemical mechanisms of D-glucosamine (sulfate).

Effects on Chondrocytes: In cultured rat chondrocytes, D-glucosamine has been shown to counteract the detrimental effects of interleukin-1β (IL-1β), a pro-inflammatory cytokine, on proteoglycan synthesis. nih.gov It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, in these cells. nih.gov

Impact on Extracellular Matrix Components: Research on human osteoarthritic osteoblasts has indicated that glucosamine can increase the ratio of osteoprotegerin to RANKL, a key factor in regulating bone resorption. nih.gov This effect was enhanced when combined with chondroitin sulfate. nih.gov

Anti-inflammatory and Antioxidant Activity: Glucosamine sulfate has demonstrated dose-dependent antioxidant activity. medchemexpress.com It has also been shown to inhibit the protein expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and decrease the phosphorylation of proteins involved in translation. medchemexpress.commedchemexpress.com In studies on renal cells, it significantly reduced the expression of markers associated with fibrosis. medchemexpress.commedchemexpress.com

Despite these promising preclinical findings, the translation to definitive clinical outcomes in human studies has been a subject of considerable discussion and varying results. nih.govnih.govcapes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO9S B14784220 D-Glucosamine (sulfate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO9S

Molecular Weight

277.25 g/mol

IUPAC Name

3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid

InChI

InChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4)

InChI Key

VSKBNXJTZZAEPH-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O

Origin of Product

United States

Biosynthesis and Endogenous Metabolism of D Glucosamine

The Hexosamine Biosynthesis Pathway (HBP)

The hexosamine biosynthesis pathway (HBP) is a series of enzymatic reactions that convert glucose into uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key building block for the synthesis of complex carbohydrate-containing molecules. nih.govresearchgate.net This pathway branches off from glycolysis, utilizing a small fraction of the glucose that enters the cell. wikipedia.orgnih.gov The HBP is a vital cellular process, and its complete blockage is lethal to organisms, underscoring its importance in normal growth and development. frontiersin.org The end-product, UDP-GlcNAc, is essential for protein glycosylation, the formation of glycolipids, and the synthesis of cell wall components. frontiersin.orgnih.gov

The enzyme is subject to regulation at multiple levels, including allosteric feedback inhibition by the pathway's end-product, UDP-GlcNAc. nih.govontosight.ai This ensures that the production of hexosamines is tightly controlled and aligned with the cell's metabolic needs. nih.gov Increased GFAT expression and activity have been observed in response to hyperglycemia. ontosight.ainih.gov In humans, GFAT is a homodimer, and its activity is crucial for regulating the availability of precursors for the glycosylation of proteins. wikipedia.orguniprot.org

Following the initial step, a series of enzymatic conversions leads to the final product of the HBP.

As mentioned, Glucosamine-6-Phosphate (GlcN-6P) is the product of the initial reaction in the HBP, synthesized from fructose-6-phosphate (B1210287) and glutamine by the enzyme GFAT. wikipedia.orgwikipedia.org This amino sugar phosphate (B84403) is the precursor for subsequent reactions within the pathway. nih.gov

The next step in the pathway is the acetylation of GlcN-6P to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). wikipedia.orgontosight.ai This reaction is catalyzed by the enzyme glucosamine-phosphate N-acetyltransferase 1 (GNPNAT1), which transfers an acetyl group from acetyl-CoA to the amino group of GlcN-6P. wikipedia.orgwikigenes.org GNPNAT1 is a key enzyme in the HBP and has been identified as a prognostic marker in certain types of cancer due to its role in altered glucose metabolism in tumor cells. nih.gov In humans, this enzyme is encoded by the GNPNAT1 gene and is highly expressed in the liver, stomach, and gastrointestinal tract. wikipedia.orgatlasgeneticsoncology.org

The final steps of the HBP involve the conversion of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P) by the enzyme phosphoacetylglucosamine mutase (PGM3/AGM1). ontosight.ai Subsequently, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction between GlcNAc-1P and uridine triphosphate (UTP) to produce the final product of the pathway, UDP-GlcNAc. frontiersin.orgresearchgate.net UDP-GlcNAc is a high-energy donor substrate for glycosyltransferases, which are the enzymes responsible for attaching N-acetylglucosamine to proteins and lipids. nih.gov

Key Enzymes in the Hexosamine Biosynthesis Pathway
EnzymeAbbreviationSubstrate(s)Product(s)Role in HBP
Glutamine:fructose-6-phosphate amidotransferaseGFAT / GlmSFructose-6-phosphate, GlutamineGlucosamine-6-phosphate, Glutamate (B1630785)Initial and rate-limiting step. ontosight.aiyoutube.com
Glucosamine-phosphate N-acetyltransferase 1GNPNAT1Glucosamine-6-phosphate, Acetyl-CoAN-acetylglucosamine-6-phosphate, CoAAcetylation of GlcN-6P. wikipedia.orgontosight.ai
Phosphoacetylglucosamine mutasePGM3 / AGM1N-acetylglucosamine-6-phosphateN-acetylglucosamine-1-phosphateIsomerization of the phosphate group. ontosight.ai
UDP-N-acetylglucosamine pyrophosphorylaseUAP1 / AGX1N-acetylglucosamine-1-phosphate, UTPUDP-N-acetylglucosamine, PyrophosphateFormation of the final product, UDP-GlcNAc. frontiersin.orgresearchgate.net

The flux through the HBP is tightly regulated to maintain cellular homeostasis of UDP-GlcNAc. frontiersin.org The primary point of regulation is the first enzyme, GFAT, which is subject to feedback inhibition by the end-product, UDP-GlcNAc. nih.govontosight.ai This means that when levels of UDP-GlcNAc are high, it binds to GFAT and inhibits its activity, thus slowing down the entire pathway.

Furthermore, the HBP is regulated by the availability of its substrates, which connect it to the major metabolic pathways of the cell. nih.gov These substrates include:

Glucose: providing fructose-6-phosphate through glycolysis. nih.gov

Glutamine: providing the amino group. nih.gov

Acetyl-CoA: providing the acetyl group for the acetylation step. nih.gov

UTP: providing the uridine monophosphate (UMP) moiety and energy for the final step. nih.gov

Regulation of HBP Flux

Feedback Mechanisms

The regulation of the Hexosamine Biosynthetic Pathway is tightly controlled, primarily through feedback inhibition to maintain metabolic homeostasis. The rate-limiting enzyme of this pathway is Glutamine:fructose-6-phosphate amidotransferase (GFAT), which catalyzes the conversion of fructose-6-phosphate (Fru-6-P) and glutamine into glucosamine-6-phosphate (GlcN-6-P) and glutamate. researchgate.netebi.ac.uk

The major end-product of the HBP, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), functions as a potent allosteric feedback inhibitor of GFAT. researchgate.net UDP-GlcNAc binds to a specific site on the isomerase domain of GFAT, which is distinct from the active site. nih.gov This binding induces a conformational change that inhibits the enzyme's glutaminase (B10826351) function, thereby reducing the production of GlcN-6-P and controlling the flux through the entire pathway. nih.govnih.gov This negative feedback loop ensures that the intracellular concentration of UDP-GlcNAc is precisely managed. Research has shown that the inhibition of human GFAT1 by UDP-GlcNAc is competitive with a K(i) of 4 µM. nih.gov Furthermore, the immediate product of the GFAT reaction, GlcN-6-P, also acts as a potent competitive inhibitor for the fructose-6-phosphate binding site, with a measured K(i) of 6 µM, adding another layer of regulation. nih.gov

RegulatorEnzymeMechanism of ActionSignificance
UDP-N-acetylglucosamine (UDP-GlcNAc)Glutamine:fructose-6-phosphate amidotransferase (GFAT)Allosteric feedback inhibition; binds to the isomerase domain. researchgate.netnih.govPrimary control mechanism for the Hexosamine Biosynthetic Pathway, regulating the overall flux. researchgate.net
Glucosamine-6-phosphate (GlcN-6-P)Glutamine:fructose-6-phosphate amidotransferase (GFAT)Competitive inhibition; competes with fructose-6-phosphate at the active site. nih.govProvides immediate product-based regulation of the pathway's first committed step. nih.gov
Nutrient Sensing and Metabolic Control

The Hexosamine Biosynthetic Pathway is strategically positioned to function as a cellular nutrient sensor, integrating signals from carbohydrate, amino acid, fatty acid, and nucleotide metabolism. nih.govnih.govoup.com Approximately 2-5% of the glucose entering a cell is channeled into the HBP. researchgate.net The pathway's final product, UDP-GlcNAc, is a critical molecule that links the cell's nutrient status to the regulation of numerous cellular processes through a post-translational modification known as O-GlcNAcylation. cdnsciencepub.comroyalsocietypublishing.org

O-GlcNAcylation is the attachment of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. cdnsciencepub.com This dynamic modification is analogous to phosphorylation and can alter a protein's function, stability, or localization. cdnsciencepub.com The levels of UDP-GlcNAc, and thus the extent of O-GlcNAcylation, fluctuate with the availability of key nutrients:

Glucose: Provides fructose-6-phosphate.

Glutamine: Donates the amino group.

Acetyl-CoA (from fatty acids): Required for the acetylation step.

UTP (from nucleotides): Needed for the final synthesis of UDP-GlcNAc.

By modifying key signaling proteins and transcription factors, O-GlcNAcylation plays a pleiotropic role in metabolic control. oup.com For instance, excessive flux through the HBP and subsequent hyper-O-GlcNAcylation have been linked to the development of insulin (B600854) resistance. oup.comcdnsciencepub.com O-GlcNAcylation of proteins involved in the insulin signaling cascade can impede their phosphorylation and subsequent activation, leading to reduced glucose uptake. royalsocietypublishing.org This makes the HBP a crucial checkpoint in maintaining metabolic health and responding to nutritional changes. nih.govnih.gov

Catabolism of D-Glucosamine and N-Acetyl-D-Glucosamine

D-glucosamine and its acetylated form, N-acetyl-D-glucosamine, can be catabolized by the cell, feeding into central metabolic pathways. This process involves a series of enzymatic steps.

Enzymes Involved in Catabolism (e.g., Hexokinase, N-Acetylglucosamine-6-Phosphate Deacetylase, Glucosamine-6-Phosphate Deaminase/GNPDA)

The breakdown of glucosamine (B1671600) and its derivatives is facilitated by several key enzymes:

Hexokinase: This enzyme, which catalyzes the first step of glycolysis, can also phosphorylate D-glucosamine upon its entry into the cell. researchgate.net It transfers a phosphate group from ATP to glucosamine, forming glucosamine-6-phosphate (GlcN-6-P). researchgate.netnih.gov Hexokinase II, a predominant isoform in many tissues, is known to catalyze this reaction. nih.gov Some hexokinases have a broad substrate specificity and can efficiently phosphorylate both glucose and glucosamine. nih.gov

N-Acetylglucosamine-6-Phosphate Deacetylase (NagA): This enzyme is crucial for the catabolism of N-acetylglucosamine (GlcNAc). plos.orgnih.gov After GlcNAc is phosphorylated to N-acetylglucosamine-6-phosphate (GlcNAc-6P), NagA catalyzes the hydrolysis of the acetyl group, yielding GlcN-6-P and acetate (B1210297). uniprot.orgresearchgate.netwikipedia.org This reaction is a committed step for the utilization of GlcNAc as a carbon source. plos.orgnih.gov

Glucosamine-6-Phosphate Deaminase (GNPDA): Also known as glucosamine-6-phosphate isomerase, this allosteric enzyme catalyzes the reversible conversion of GlcN-6-P into the glycolytic intermediate fructose-6-phosphate (Fru-6-P) and an ammonium (B1175870) ion. uniprot.orguniprot.orgnih.govwikipedia.org This provides a direct link between amino sugar catabolism and central glucose metabolism. wikipedia.org There are two main isoforms in mammals, GNPDA1 and GNPDA2. genecards.org The enzyme is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P). uniprot.orguniprot.org

EnzymeSubstrate(s)Product(s)Metabolic Role
HexokinaseD-Glucosamine, ATPGlucosamine-6-phosphate (GlcN-6P), ADPPhosphorylates exogenous glucosamine, trapping it in the cell for further metabolism. researchgate.net
N-Acetylglucosamine-6-Phosphate Deacetylase (NagA)N-Acetylglucosamine-6-phosphate, H₂OGlucosamine-6-phosphate, AcetateKey step in the catabolism of N-acetylglucosamine, preparing it to enter central metabolism. uniprot.orgwikipedia.org
Glucosamine-6-Phosphate Deaminase (GNPDA)Glucosamine-6-phosphate, H₂OFructose-6-phosphate, NH₄⁺Links hexosamine catabolism directly to glycolysis through a reversible reaction. uniprot.orguniprot.orgwikipedia.org

Interconversion between GlcN-6P and Fructose-6-Phosphate (Fru6P)

The interconversion between glucosamine-6-phosphate (GlcN-6P) and fructose-6-phosphate (Fru6P) is a critical metabolic junction, catalyzed by glucosamine-6-phosphate deaminase (GNPDA). nih.govnih.gov The reaction is a reversible deamination coupled with aldo-keto isomerization:

D-glucosamine-6-phosphate + H₂O ⇌ D-fructose-6-phosphate + NH₃ wikipedia.org

This reversible reaction allows the cell to direct the metabolic flux based on its needs. In the catabolic direction, it channels excess GlcN-6-P (derived from glucosamine or GlcNAc breakdown, or from the HBP) into glycolysis by converting it to Fru-6-P. uniprot.org Conversely, when ammonium levels are high, the reaction can proceed in the reverse direction, driving the amination of Fru-6-P to synthesize GlcN-6-P, thereby feeding into the hexosamine pathway. uniprot.orguniprot.org This reversibility highlights the role of GNPDA in fine-tuning the balance between glycolytic flux and the synthesis of amino sugars. uniprot.org

Interactions with Other Core Metabolic Pathways

The metabolism of D-glucosamine is not isolated but is intricately linked with central metabolic pathways, most notably glucose metabolism and glycolysis.

Glucose Metabolism and Glycolysis

D-glucosamine can significantly interact with and influence glucose metabolism. Due to its structural similarity to glucose, glucosamine can compete with glucose for transport into the cell and for phosphorylation by hexokinase. researchgate.netnih.gov

When exogenous glucosamine enters a cell, it is phosphorylated by hexokinase to GlcN-6-P. archivesofrheumatology.org This reaction consumes ATP and can act as a competitive inhibitor of glucose phosphorylation, the first rate-limiting step of glycolysis. nih.govnih.gov By competing for the active site of hexokinase, glucosamine can effectively slow down the rate of glycolysis. nih.gov Studies have shown that D-glucosamine can lower the production of lactate (B86563) from glucose, indicating an inhibitory effect on the glycolytic pathway. nih.gov This interference can lead to a reduction in ATP production via glycolysis, especially at higher glucosamine concentrations. nih.gov

The introduction of glucosamine can also impact insulin signaling. While high concentrations of glucosamine have been used experimentally to induce insulin resistance, the mechanism involves the increased flux through the HBP, leading to aberrant O-GlcNAcylation of signaling proteins. diabetesjournals.orgpsu.edu This can impair downstream events in the insulin signaling cascade, affecting processes like the translocation of glucose transporter 4 (GLUT4) to the cell membrane. psu.edu

Glutamine Metabolism

The endogenous synthesis of D-glucosamine is intrinsically linked to glutamine metabolism through a critical metabolic route known as the Hexosamine Biosynthetic Pathway (HBP). frontiersin.orgresearchgate.net This pathway serves as a vital intersection, integrating glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgresearchgate.net The central role of glutamine is evident in the very first and rate-limiting step of this pathway. researchgate.netebi.ac.uk

In this initial reaction, the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the transfer of an amide group from L-glutamine to fructose-6-phosphate. nih.govnih.gov Fructose-6-phosphate is an intermediate of glycolysis, meaning a small fraction (estimated at 3-5%) of glucose that enters a cell is diverted from energy production to this biosynthetic pathway. researchgate.net The reaction yields two products: L-glutamate and glucosamine-6-phosphate. ebi.ac.uknih.gov This conversion is the sole known biosynthetic route for producing glucosamine-6-phosphate in mammals and is practically irreversible. ebi.ac.uk

The enzyme GFAT, also known as glucosamine-6-phosphate synthase (GlmS), is a member of the N-terminal nucleophile class of amidotransferases. ebi.ac.uknih.gov It possesses two distinct functional domains: an N-terminal glutaminase domain that hydrolyzes glutamine to produce ammonia (B1221849) and glutamate, and a C-terminal isomerase/synthase domain that binds fructose-6-phosphate and utilizes the ammonia to synthesize glucosamine-6-phosphate. ebi.ac.uk Studies have shown that the production of glutamate and glucosamine-6-phosphate by human GFAT1 (hGFAT1) is tightly coupled. nih.gov

The activity of the HBP, and thus the synthesis of glucosamine, is highly dependent on the availability of its substrates. Research has demonstrated that the synthesis of glucosamine-6-phosphate and its subsequent products, such as UDP-N-acetylglucosamine (UDP-GlcNAc), increases with rising extracellular concentrations of both glucose and glutamine. nih.govresearchgate.net This positions the HBP as a crucial cellular sensor of nutrient status. frontiersin.org For instance, in various types of endothelial cells, increasing glutamine concentrations from 0.5 to 4 mmol/L significantly increased the synthesis of glucosamine-6-phosphate. nih.govresearchgate.net

The pathway's regulation is also critical. The product of the GFAT-catalyzed reaction, glucosamine-6-phosphate, acts as a potent feedback inhibitor of the enzyme, competing with the substrate fructose-6-phosphate. nih.gov This feedback mechanism helps to maintain homeostasis of hexosamine levels within the cell.

The interplay between glucose and glutamine metabolism via the HBP is essential for cellular functions, particularly in rapidly proliferating cells. nih.govresearchgate.net Glucose metabolism through the HBP is required to sustain sufficient growth factor signaling, which in turn promotes the uptake of glutamine needed for cell growth and survival. nih.govnih.gov If glucose is scarce, glutamine uptake can be markedly reduced, leading to cellular atrophy. nih.govresearchgate.net However, providing N-acetylglucosamine (a derivative of glucosamine) can restore mitochondrial metabolism and cell growth by stimulating glutamine uptake and metabolism, highlighting the pathway's central coordinating role. nih.govresearchgate.net

Furthermore, the metabolism of glutamine to glucosamine has been shown to be necessary for certain physiological effects of glutamine. For example, the inhibition of endothelial nitric oxide (NO) synthesis by glutamine is prevented when GFAT is blocked by inhibitors like 6-diazo-5-oxo-L-norleucine (DON) or azaserine. nih.govnih.govresearchgate.net This effect is linked to a reduction in cellular NADPH levels, an essential cofactor for NO synthase, caused by glucosamine's inhibition of the pentose (B10789219) phosphate pathway. nih.gov

Research Findings on Glucosamine Synthesis in Endothelial Cells

The following table summarizes findings on the synthesis of glucosamine-6-phosphate and its derivatives in response to varying concentrations of glucose and glutamine in rat coronary microvascular endothelial cells.

Glucose Concentration (mmol/l)Glutamine Concentration (mmol/l)Glucosamine-6-P Synthesis (pmol/mg protein)UDP-N-acetylglucosamine Synthesis (pmol/mg protein)UDP-N-acetylgalactosamine Synthesis (pmol/mg protein)
50.51.8 ± 0.216.5 ± 1.56.2 ± 0.6
522.9 ± 0.325.1 ± 2.310.1 ± 0.9
543.8 ± 0.433.2 ± 3.113.5 ± 1.2
150.52.9 ± 0.324.8 ± 2.29.9 ± 0.9
1524.6 ± 0.439.4 ± 3.615.8 ± 1.4
1546.1 ± 0.652.3 ± 4.821.1 ± 1.9
300.54.3 ± 0.436.9 ± 3.414.8 ± 1.3
3026.9 ± 0.659.1 ± 5.423.8 ± 2.1
3049.1 ± 0.877.9 ± 7.131.4 ± 2.8

Data adapted from studies on rat coronary microvascular endothelial cells. researchgate.net Values are presented as mean ± standard error. The synthesis of all three compounds increased significantly (p < 0.01) with increasing concentrations of both glucose and glutamine.

Molecular and Cellular Mechanisms of D Glucosamine Action

Role in Extracellular Matrix (ECM) Homeostasis

D-glucosamine sulfate (B86663) plays a crucial role in the homeostasis of the extracellular matrix, particularly within articular cartilage. Its primary function is to serve as a building block for the production of GAGs, which are long, unbranched polysaccharides. These molecules are critical for the structural integrity and function of cartilage.

As a fundamental component of GAGs, D-glucosamine is integral to the formation of hyaluronic acid, chondroitin (B13769445) sulfate, and keratan (B14152107) sulfate. nih.gov These GAGs are vital for the viscoelastic properties of synovial fluid and the compressive resilience of articular cartilage. In vitro studies have demonstrated that glucosamine (B1671600) can stimulate the production of GAGs by chondrocytes, the primary cells in cartilage. nih.gov

D-glucosamine is a key substrate for the synthesis of hyaluronic acid (HA), a major component of synovial fluid that provides lubrication and shock absorption to the joints. nih.govresearchgate.net Studies on human osteoarthritic synovium explants have shown that the addition of glucosamine can significantly increase the production of hyaluronic acid. nih.govresearchgate.net This suggests that exogenous glucosamine can bolster the synthesis of this critical molecule in joint tissues. nih.gov Chondroitin sulfate has also been observed to increase the production of hyaluronic acid by synovial cells, which contributes to the viscosity of the synovial fluid. nih.gov

Proteoglycans are large molecules consisting of a core protein covalently attached to one or more GAG chains. Aggrecan is the major proteoglycan in articular cartilage, responsible for its ability to resist compressive loads. nih.govmdpi.com D-glucosamine sulfate has been shown to stimulate the synthesis of aggrecan core protein and increase aggrecan mRNA levels in cultured human osteoarthritis articular chondrocytes. nih.gov This anabolic effect contributes to the maintenance and repair of the cartilage matrix. nih.gov

Effects of D-Glucosamine Sulfate on Aggrecan and MMP-3 in Human OA Articular Chondrocytes

ParameterEffect of D-Glucosamine SulfateConcentration RangeKey Findings
Aggrecan Core Protein LevelsDose-dependent increase1.0-150 µMReached a 120% increase at 150 µM. nih.gov
Aggrecan mRNA LevelsIncreaseNot specifiedSuggests stimulation of gene expression. nih.gov
Cell-Associated GAG ContentDose-dependent increaseNot specifiedShowed a 25-140% increase. nih.gov
MMP-3 Protein LevelsDecreaseNot specifiedResulted in an 18-65% decrease. nih.gov
MMP-3 Enzymatic ActivityReductionNot specifiedParalleled the reduction in protein levels. nih.gov

Type II collagen is the primary collagenous component of articular cartilage, providing it with tensile strength and a framework for the proteoglycans. nih.gov In vitro studies have indicated that glucosamine can enhance the production of cartilage matrix components, including type II collagen, in chondrocyte cultures. nih.gov This suggests a role for glucosamine in maintaining the structural integrity of the cartilage.

In addition to its anabolic effects, D-glucosamine sulfate also appears to modulate the catabolic processes that lead to ECM degradation. It has been shown to inhibit the production and enzymatic activity of matrix metalloproteinase-3 (MMP-3), an enzyme involved in the breakdown of aggrecan and other matrix components. nih.gov Furthermore, some studies suggest that glucosamine can down-regulate the expression of aggrecanase-1 and aggrecanase-2, other key enzymes in cartilage degradation. nih.gov Glucosamine has also been found to prevent collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation. nih.gov

Modulation of ECM Degradation

Inhibition of Matrix Metalloproteinases (MMPs)

D-Glucosamine sulfate has been shown to inhibit the expression and activity of several matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components such as collagen and proteoglycans. This inhibitory action helps to preserve the structural integrity of cartilage.

Research has demonstrated that D-glucosamine sulfate can significantly suppress the gene and protein expression of various MMPs in different cell types. For instance, in human osteosarcoma cell lines (MG-63 and SaOS-2), glucosamine sulfate has been observed to have a pronounced suppressive effect on MMPs, with a particularly significant impact on MMP-3. nih.govspringermedizin.deresearchgate.net In one study, a concentration of 10 μg/ml of glucosamine sulfate reduced MMP-3 gene expression by approximately 68% in MG-63 cells and 63% in SaOS-2 cells. nih.govspringermedizin.de Increasing the concentration to 50 μg/ml resulted in a 74% reduction of MMP-3 expression in MG-63 cells. nih.govspringermedizin.de The expression of MMP-9 was also significantly reduced in SaOS-2 cells by about 34% with 10 μg/ml of glucosamine sulfate. nih.govspringermedizin.de

Furthermore, in human chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, glucosamine has been shown to inhibit the expression of MMP-1 and MMP-13. nih.gov A concentration of 10 mmol/L of glucosamine significantly decreased the mRNA and protein levels of both MMP-1 and MMP-13. nih.gov This demonstrates that glucosamine can counteract the catabolic effects of inflammatory stimuli on chondrocytes.

The inhibitory effects of D-glucosamine sulfate on specific MMPs are summarized in the table below.

Cell LineMMP TargetConcentration of D-Glucosamine SulfateObserved Effect
MG-63 OsteosarcomaMMP-310 µg/mL~68% reduction in gene expression
SaOS-2 OsteosarcomaMMP-310 µg/mL~63% reduction in gene expression
SaOS-2 OsteosarcomaMMP-910 µg/mL~34% reduction in gene expression
Human ChondrocytesMMP-110 mmol/LSignificant decrease in mRNA and protein levels
Human ChondrocytesMMP-1310 mmol/LSignificant decrease in mRNA and protein levels
Inhibition of Aggrecanases

In addition to MMPs, D-glucosamine has been found to inhibit the activity of aggrecanases, another class of enzymes crucial for cartilage degradation. Aggrecanases, such as ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5, are the primary enzymes responsible for the cleavage of aggrecan, a major proteoglycan component of cartilage.

The mechanism by which glucosamine inhibits aggrecanase activity appears to be indirect. Studies have shown that glucosamine can interfere with the activation of these enzymes. Specifically, it has been demonstrated that 10 mM of glucosamine can reduce the excision of the ADAMTS-5 propeptide. nih.gov This interference with the propeptide removal is crucial because it prevents the conversion of the inactive zymogen form of the enzyme into its active, cartilage-degrading form. This effect is thought to be mediated by glucosamine's interference with the post-translational modification of furin, a proprotein convertase that is essential for the activation of ADAMTS-5. nih.gov By disrupting furin's function, glucosamine effectively reduces the amount of active aggrecanase.

Prevention of Collagen Oxidation and Degradation

D-Glucosamine plays a role in preventing the degradation of collagen, the main structural protein in cartilage, through mechanisms that go beyond the inhibition of enzymatic degradation. Research indicates that glucosamine can protect collagen from oxidative damage.

In an in vitro model of cartilage collagen degradation mediated by activated chondrocytes, both glucosamine sulfate and glucosamine hydrochloride were found to significantly inhibit the breakdown of collagen. This protective effect was not due to the inhibition of lipid peroxidation, a process that can lead to oxidative damage. Instead, glucosamine was shown to inhibit advanced lipoxidation reactions. It achieves this by preventing the oxidation of proteins within lipoproteins and inhibiting the formation of malondialdehyde adducts in the chondrocyte cell matrix. This suggests that glucosamine's mechanism for preventing collagen loss is, at least in part, through the inhibition of oxidative damage and the subsequent degradation of the collagen matrix.

Anti-Inflammatory Signaling Mechanisms

D-Glucosamine sulfate also exhibits anti-inflammatory properties by modulating key intracellular signaling pathways that are involved in the inflammatory response. A central target of its action is the Nuclear Factor kappa B (NF-κB) pathway.

Modulation of Nuclear Factor kappa B (NF-κB) Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, such as cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like MMPs.

D-Glucosamine has been shown to interfere with this pathway, thereby reducing the expression of inflammatory mediators. It has been observed that glucosamine can prevent the IL-1β-mediated activation of NF-κB in chondrocytes. nih.gov This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory and chondroprotective effects of glucosamine.

The IκB kinase (IKK) complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO. The activation of this complex is a crucial step in the NF-κB signaling cascade. Research into the effects of glucosamine on IKK activity has revealed a nuanced mechanism.

Studies have shown that while a derivative of glucosamine, 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA), directly inhibits the kinase activity of IKKα, glucosamine itself does not. nih.gov Instead, both glucosamine and NAPA have been found to inhibit the nuclear re-localization of IKKα. nih.gov By preventing IKKα from moving into the nucleus, glucosamine can interfere with its ability to participate in the signaling cascade that leads to NF-κB activation, even without directly inhibiting its enzymatic activity. nih.gov

By modulating the NF-κB pathway, D-glucosamine ultimately leads to the suppression of the expression of various pro-inflammatory transcription factors and their target genes. The inhibition of NF-κB's nuclear translocation prevents it from binding to the promoter regions of genes that code for inflammatory mediators.

For example, glucosamine has been shown to ameliorate the IL-1β-induced expression of IL-1β itself in human chondrocytes, a process that is dependent on NF-κB. nih.gov This suggests a negative feedback loop where glucosamine can dampen the inflammatory response. Furthermore, by inhibiting the activation of NF-κB, glucosamine also downregulates the expression of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Beyond NF-κB, some evidence suggests that glucosamine can also affect other transcription factors. For instance, it has been shown to inhibit the activation of c-jun and junD, which are components of the Activator Protein-1 (AP-1) transcription factor complex. nih.gov AP-1 is another important regulator of MMP gene expression. nih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

p38 and JNK Expression Modulation

Research indicates that D-glucosamine sulfate can attenuate the expression of p38 and c-Jun N-terminal kinase (JNK) in chondrocytes. In a rat model of osteoarthritis, oral administration of glucosamine sulfate was found to decrease the expression of both p38 and JNK in the affected cartilage nih.gov. Further investigation into the specific mechanisms has revealed that glucosamine interferes with the MAPK pathway by inhibiting the phosphorylation of JNK and p38 in human chondrocytes. This inhibition of phosphorylation is a key step in preventing the activation of these stress-activated protein kinases. The activation of the JNK and p38 MAPK signaling pathways is known to regulate various cellular activities by responding to stress stimuli, and their increased expression is associated with the progression of degenerative conditions researchgate.net.

In studies using interleukin-1 beta (IL-1β) to stimulate chondrosarcoma cells, treatment with glucosamine resulted in a decrease in the phosphorylation of p38 nih.gov. However, in the same study, the phosphorylation of JNK was observed to increase with glucosamine treatment under IL-1β stimulation nih.gov. This suggests a complex and context-dependent regulation of these pathways by D-glucosamine.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Expression

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway is another critical component of the MAPK signaling network, primarily involved in cell proliferation and survival. In contrast to its effects on p38 and JNK, D-glucosamine sulfate has been shown to increase the expression of ERK1/2 in osteoarthritic cartilage nih.gov.

Further studies have elaborated on this by demonstrating that in the presence of IL-1β, glucosamine treatment leads to an increased phosphorylation of ERK1/2 in chondrosarcoma cells nih.gov. The MEK-ERK1/2 signaling pathway is recognized for its role in regulating chondrocyte proliferation and matrix synthesis nih.gov. The activation of the ERK1/2 pathway by D-glucosamine may therefore represent a pro-survival signal for chondrocytes, contributing to the maintenance of cartilage health.

Impact on Pro-Inflammatory Cytokines and Mediators (e.g., IL-1β, TNF-α, iNOS, PGE2)

D-glucosamine sulfate has demonstrated the ability to modulate the production of several key pro-inflammatory molecules involved in the pathogenesis of inflammatory joint diseases.

In human osteoarthritic chondrocytes, D-glucosamine sulfate has been shown to significantly inhibit the production of prostaglandin E2 (PGE2), both endogenously and when induced by IL-1β nih.gov. This inhibition is achieved by reducing the activity of cyclooxygenase-2 (COX-2) and diminishing the production and activity of microsomal PGE synthase-1 (mPGES-1) nih.gov.

Furthermore, a combination of glucosamine and chondroitin sulfate has been found to suppress the IL-1-induced gene expression of inducible nitric oxide synthase (iNOS) in cartilage explants, leading to a reduction in nitric oxide (NO) production nih.gov. This combination also contributes to a decrease in the formation of pro-inflammatory cytokines such as IL-1β and tumor necrosis factor-alpha (TNF-α) nih.gov. While these findings involve a combination therapy, they suggest a potential role for D-glucosamine sulfate in these anti-inflammatory effects. The inhibition of the IL-1β induced NF-κB pathway by glucosamine sulfate is a key mechanism that results in the reduced synthesis of the COX-2 enzyme nih.gov.

Table 1: Effect of D-Glucosamine Sulfate on Pro-Inflammatory Mediators

Mediator Cell/Tissue Type Stimulus Effect of D-Glucosamine Sulfate Reference
PGE2 Human Osteoarthritic Chondrocytes Endogenous & IL-1β Significant inhibition of production nih.gov
COX-2 Human Osteoarthritic Chondrocytes IL-1β Reduced activity nih.gov
mPGES-1 Human Osteoarthritic Chondrocytes IL-1β Reduced production and activity nih.gov
iNOS Cartilage Explants IL-1β Suppressed gene expression (in combination with chondroitin sulfate) nih.gov
NO Cartilage Explants IL-1β Reduced production (in combination with chondroitin sulfate) nih.gov
IL-1β Cartilage Explants - Reduced formation (in combination with chondroitin sulfate) nih.gov
TNF-α Cartilage Explants - Reduced formation (in combination with chondroitin sulfate) nih.gov

Cellular Redox Status and Antioxidant Properties

D-glucosamine sulfate also influences the cellular redox balance through both direct and indirect antioxidant mechanisms.

Direct Scavenging of Reactive Oxygen Species (ROS)

There are differing findings regarding the direct radical scavenging activity of D-glucosamine. One study reported that sulfated glucosamine exhibits effective radical scavenging potential in both cellular and non-cellular systems nih.gov. This research, using electron spin resonance spectroscopy and fluorescence probes, confirmed its ability to scavenge reactive oxygen species nih.gov.

Upregulation of Endogenous Antioxidant Proteins and Enzymes

A more clearly defined antioxidant mechanism of D-glucosamine sulfate is its ability to enhance the body's own antioxidant defenses. It has been shown to be an indirect antioxidant by inducing the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) nih.govresearchgate.net. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE) in their promoters nih.govmdpi.com.

The activation of the Nrf2/ARE signaling pathway by D-glucosamine leads to the upregulation of several endogenous antioxidant proteins and enzymes. For instance, sulfated glucosamine has been found to enhance the level of reduced glutathione (GSH) in oxidatively stressed human chondrocytes, thereby improving the cellular redox balance nih.gov. Nrf2 is known to induce the transcription of genes involved in GSH synthesis frontiersin.org. Furthermore, the activation of Nrf2 can lead to increased expression of other protective enzymes such as heme oxygenase-1 (HO-1) oup.commdpi.com.

Table 2: Antioxidant Mechanisms of D-Glucosamine Sulfate

Mechanism Description Key Molecules Involved Reference
Direct Scavenging of ROS Direct neutralization of reactive oxygen species. Superoxide (B77818), Hydroxyl radicals nih.govnih.govresearchgate.net
Upregulation of Endogenous Antioxidants Induction of the cell's own antioxidant defense systems. Nrf2, GSH, HO-1 nih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgoup.commdpi.com

Inhibition of Reactive Nitrogen Species (RNS) Production

D-glucosamine has been shown to inhibit the production of Reactive Nitrogen Species (RNS), primarily through the suppression of inducible nitric oxide synthase (iNOS) expression. Nitric oxide (NO), a key RNS, is synthesized by iNOS in inflammatory conditions and contributes to oxidative stress.

In a study involving a rat model of lipopolysaccharide (LPS)-induced inflammation, intravenous administration of D-glucosamine led to a significant decrease in urinary nitrate excretion, indicating reduced NO production. Specifically, nitrate excretion was decreased by 31% on the first day and 48% on the second day following LPS administration nih.gov.

Further in vitro experiments on cultured macrophages treated with LPS to induce iNOS expression demonstrated a dose-dependent inhibition of NO production by D-glucosamine. The addition of D-glucosamine at concentrations of 0.1, 0.5, 1, and 2 mM resulted in an 18%, 38%, 60%, and 89% decrease in NO production, respectively nih.gov. This inhibitory effect was attributed to the dose-dependent suppression of iNOS protein expression, as D-glucosamine did not affect the cellular concentrations of arginine, NADPH, or tetrahydrobiopterin, which are all necessary for NO synthesis nih.gov. Similar reductions in iNOS protein levels were observed in the spleen, lung, and peritoneal macrophages of rats treated with glucosamine nih.gov.

Another study on human osteoarthritic chondrocytes confirmed these findings, showing that glucosamine sulfate (GS) can inhibit the IL-1β-induced expression of iNOS by up to 30% oup.com. This demonstrates that glucosamine's ability to inhibit inducible NO synthesis by downregulating iNOS protein expression provides a biochemical basis for its role in mitigating inflammatory processes nih.govresearchgate.net.

Table 1: Effect of D-glucosamine on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

D-glucosamine Concentration (mM) Inhibition of NO Production (%)
0.1 18
0.5 38
1.0 60
2.0 89

Data from in vitro studies on cultured macrophages. nih.gov

Prevention of Lipid Peroxidation and Protein Cross-Linkages

D-glucosamine sulfate has demonstrated a protective effect against oxidative damage by preventing lipid peroxidation and the subsequent formation of protein cross-linkages. This mechanism is particularly relevant in the context of cartilage degradation where oxidative stress plays a significant role nih.govnih.gov.

In an in vitro model of cartilage collagen degradation, both glucosamine sulfate and glucosamine hydrochloride were found to significantly and dose-dependently inhibit collagen degradation induced by activated chondrocytes nih.gov. The mechanism behind this chondroprotective effect appears to be the inhibition of advanced lipoxidation reactions nih.govnih.gov.

While D-glucosamine did not inhibit the initial stages of lipid peroxidation, as measured by conjugated diene formation in either activated chondrocytes or in copper-induced oxidation of purified lipoproteins, it did show a dose-dependent inhibition of malondialdehyde (TBARS) formation by oxidized lipoproteins nih.gov. Malondialdehyde is a reactive aldehyde and a major product of lipid peroxidation. Furthermore, D-glucosamine was shown to prevent the oxidation of lipoprotein proteins and inhibit the formation of malondialdehyde adducts in the chondrocyte cell matrix nih.gov.

These findings suggest that D-glucosamine does not act as a scavenger of the initial radical species in lipid peroxidation but rather interferes with the downstream consequences, specifically by inhibiting advanced lipoxidation reactions. This action prevents the oxidative damage and cross-linking of proteins, such as collagen, within the extracellular matrix nih.gov.

Table 2: Inhibitory Effects of D-glucosamine Hydrochloride on Lipid Peroxidation Markers

Assay Effect of D-glucosamine Hydrochloride
Conjugated Diene Formation (in activated chondrocytes) No inhibition
Conjugated Diene Formation (in copper-induced lipoprotein oxidation) No inhibition
Malondialdehyde (TBARS) Formation (in oxidized lipoproteins) Dose-dependent inhibition
Lipoprotein Protein Oxidation Prevention
Malondialdehyde Adduct Formation (in chondrocyte cell matrix) Inhibition

Data from in vitro studies. nih.gov

Regulation of Cellular Signaling and Autophagy

O-GlcNAcylation of Proteins

D-glucosamine is a key substrate for the hexosamine biosynthetic pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) mdpi.comnih.gov. UDP-GlcNAc is the sole sugar donor for O-GlcNAc transferase (OGT), the enzyme that catalyzes the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins nih.govnih.govwikipedia.org. This dynamic and reversible post-translational modification is known as O-GlcNAcylation mdpi.comwikipedia.org.

By entering the HBP, D-glucosamine can increase the intracellular pool of UDP-GlcNAc, thereby promoting the O-GlcNAcylation of a wide range of proteins mdpi.comnih.gov. This modification can alter protein stability, protein-protein interactions, subcellular localization, and enzymatic activity wikipedia.org. O-GlcNAcylation is involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases nih.gov.

The level of O-GlcNAcylation is tightly regulated by the interplay between OGT and O-GlcNAcase (OGA), the enzyme responsible for removing the O-GlcNAc modification wikipedia.org. Due to its reciprocal relationship with phosphorylation, as both modifications occur on serine and threonine residues, O-GlcNAcylation can compete with and influence phosphorylation-dependent signaling pathways wikipedia.org. For instance, increased O-GlcNAcylation has been shown to affect the phosphorylation status of proteins involved in various signaling cascades wikipedia.org.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism mdpi.comnih.govfrontiersin.org. Evidence suggests that D-glucosamine can modulate this pathway, although the effects appear to be context-dependent.

In the context of angiogenesis, D-glucosamine has been found to promote hypoxia-dependent angiogenesis independently of the canonical VEGF-Akt-eNOS signaling pathway ahajournals.org. Treatment of human umbilical vein endothelial cells (HUVECs) with glucosamine under hypoxic conditions did not increase the phosphorylation of VEGFR2, Akt, or eNOS, suggesting that its pro-angiogenic effects are not mediated through the classical activation of this axis ahajournals.org.

The PI3K/Akt pathway is a central node in cellular signaling, integrating inputs from various growth factors and nutrients to orchestrate a cellular response mdpi.comfrontiersin.orgnih.gov. Given that D-glucosamine enters a key nutrient-sensing pathway (the HBP), its downstream effects are likely to intersect with PI3K/Akt signaling. The modulation of this pathway by D-glucosamine may be indirect, potentially through O-GlcNAcylation of key signaling components within the cascade, which in turn alters their activity or interaction with other proteins.

STAT3 Pathway Activation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including inflammation, cell proliferation, and survival. D-glucosamine has been shown to directly impact the STAT3 signaling pathway, with evidence pointing towards both activation and inhibition depending on the cellular context.

In one study, D-glucosamine treatment was found to activate the STAT3 pathway in myeloid-derived suppressor cells (MDSCs) frontiersin.org. This activation, characterized by increased phosphorylation of STAT3, was associated with an enhanced immunosuppressive function of these cells frontiersin.org.

Conversely, other research has demonstrated an inhibitory effect of glucosamine on STAT3 signaling. In human aldehyde dehydrogenase-positive (ALDH+) breast cancer stem cells and MCF7 cells, glucosamine treatment led to a decrease in the phosphorylation of STAT3, thereby inhibiting its activation nih.gov. This inhibition of the STAT3 pathway was associated with a reduction in the "stemness" of these cancer cells, as evidenced by decreased expression of pluripotency genes and a reduced number of mammosphere-forming units nih.gov. Similarly, D-glucosamine was reported to decrease STAT3 activation in prostate carcinoma DU145 cells researchgate.net.

These seemingly contradictory findings suggest that the effect of D-glucosamine on the STAT3 pathway is highly dependent on the cell type and the surrounding microenvironment. The mechanism may involve alterations in the glycosylation status of receptors or signaling molecules upstream of STAT3 nih.gov.

Table 3: Context-Dependent Effects of D-glucosamine on STAT3 Pathway Activation

Cell Type Effect on STAT3 Phosphorylation Observed Outcome
Myeloid-Derived Suppressor Cells (MDSCs) Increased Enhanced immunosuppressive ability frontiersin.org
ALDH+ Breast Cancer Stem Cells Decreased Reduced "stemness" nih.gov
MCF7 Breast Cancer Cells Decreased Reduced "stemness" nih.gov
DU145 Prostate Carcinoma Cells Decreased Reduced expression of anti-apoptosis proteins researchgate.net

Mammalian Target of Rapamycin (mTOR) Signaling Pathway Regulation

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival nih.govmdpi.com. It integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis and other anabolic processes nih.govnovapublishers.com. The mTOR signaling pathway is closely intertwined with nutrient-sensing pathways, including the hexosamine biosynthetic pathway (HBP) which is directly fueled by D-glucosamine.

mTOR exists in two distinct complexes, mTORC1 and mTORC2 mdpi.comnovapublishers.com. mTORC1, in particular, is sensitive to nutrient availability and its activation promotes protein synthesis and cell growth while inhibiting autophagy . Upstream signals, including those from the PI3K/Akt pathway, converge on the tuberous sclerosis complex (TSC1/TSC2) to regulate the activity of Rheb, a small GTPase that directly activates mTORC1 nih.govmdpi.com.

Given that D-glucosamine directly impacts the HBP and leads to increased O-GlcNAcylation, it can regulate mTOR signaling. O-GlcNAcylation has been shown to modify key components of the mTOR pathway, thereby influencing its activity. The intricate crosstalk between O-GlcNAcylation and phosphorylation can modulate the signaling cascade that leads to mTOR activation. As a central controller of nutrient-sensing signaling, mTOR is involved in a feedback loop with other pathways to regulate cellular metabolism and growth mdpi.com. The influence of D-glucosamine on mTOR is therefore a critical aspect of its effect on cellular homeostasis.

Induction of Autophagy

D-glucosamine has been identified as an effective activator of autophagy, a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govfrontiersin.org Studies in normal human chondrocytes demonstrate that glucosamine treatment activates autophagy, as indicated by an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from LC3-I to LC3-II, the formation of LC3 puncta (autophagosomes), and increased LC3 turnover. nih.gov This activation of autophagy flux suggests an enhancement of the entire process, rather than an inhibition of later stages. nih.gov

The molecular mechanism underlying this induction primarily involves the inhibition of the Akt/mammalian target of rapamycin (mTOR) pathway. nih.govfrontiersin.org Glucosamine treatment has been shown to inhibit the phosphorylation of key proteins in this pathway, including Akt, Forkhead box protein O3 (FoxO3), and the ribosomal protein S6, a downstream target of mTOR. nih.govnih.gov By inhibiting this central signaling pathway, which is a major negative regulator of autophagy, glucosamine promotes the initiation of the autophagic process. frontiersin.org Some research also suggests that glucosamine can induce autophagy through an mTOR-independent pathway and may involve the expression of Sirtuin 1 (SIRT1). researchgate.netresearchgate.net However, it has been noted that the effects of glucosamine on autophagy in human chondrocytes can be time-dependent, with short-term exposure activating the process, while prolonged exposure may have opposite effects. frontiersin.orgfrontiersin.org

Effects on Specific Cellular and Tissue Models (in vitro/ex vivo)

Chondrocyte Metabolism and Gene Expression

D-glucosamine sulfate exerts a dual influence on chondrocyte metabolism, affecting both anabolic and catabolic pathways that are crucial for maintaining cartilage health. nih.govnih.gov

Anabolic Effects: In vitro studies have shown that glucosamine can stimulate the anabolic activities of chondrocytes. It enhances the production of essential cartilage matrix components, including aggrecan and type II collagen. nih.govepa.govcore.ac.uk It also serves as a precursor for the synthesis of glycosaminoglycans (GAGs), which are fundamental building blocks for joint cartilage. meschinohealth.comversusarthritis.org Furthermore, glucosamine treatment has been found to up-regulate the mRNA levels of transforming growth factor-beta 1 (TGF-β1), a key signaling molecule involved in matrix production. epa.gov

Catabolic Effects: Glucosamine also demonstrates significant anti-catabolic properties. It can counteract the effects of inflammatory cytokines like interleukin-1 beta (IL-1β), a key mediator in cartilage degradation. nih.gov Specifically, glucosamine has been shown to inhibit IL-1β-induced activation of the nuclear factor-kappa B (NF-κB) pathway in human chondrocytes. nih.gov This inhibition leads to a reduction in the synthesis of inflammatory mediators such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes responsible for the breakdown of cartilage components like type II collagen. nih.govcore.ac.uk By preventing collagen degeneration and inhibiting the activity of MMPs and aggrecanases, glucosamine helps to protect the extracellular matrix from degradation. nih.govnih.gov

The table below summarizes the key effects of D-glucosamine on chondrocyte metabolism and gene expression based on in vitro findings.

Metabolic ProcessSpecific EffectKey Molecules Involved
Anabolism Stimulates synthesis of cartilage matrix componentsAggrecan, Type II Collagen
Serves as a precursor for GAG synthesisGlycosaminoglycans (GAGs)
Upregulates growth factor gene expressionTransforming growth factor-beta 1 (TGF-β1)
Catabolism Inhibits inflammatory signaling pathwaysInterleukin-1 beta (IL-1β), NF-κB
Reduces synthesis of inflammatory enzymesCyclooxygenase-2 (COX-2)
Inhibits cartilage-degrading enzymesMatrix metalloproteinases (MMPs), Aggrecanases

Synovial Cell Function

D-glucosamine sulfate influences the function of synovial cells, which form the synovial membrane responsible for producing synovial fluid. In explant cultures of synovium, glucosamine has been shown to increase the production of hyaluronic acid. nih.govmeschinohealth.com Hyaluronic acid is a major component of synovial fluid, contributing to its viscosity and lubricating properties, which are essential for reducing friction and wear on the articular cartilage. meschinohealth.com

Furthermore, glucosamine exhibits anti-inflammatory effects on synovial cells. Studies have demonstrated that a combination of glucosamine and chondroitin sulfate can significantly decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), in the synovial fluid. nih.gov These findings suggest that glucosamine can help modulate the inflammatory environment within the joint.

Mesenchymal Stem Cell (MSC) Chondrogenic Differentiation

D-glucosamine has been shown to positively influence the chondrogenic differentiation of mesenchymal stem cells (MSCs), which are progenitor cells capable of developing into various cell types, including chondrocytes. Research indicates that glucosamine can stimulate MSCs to adopt a chondrogenic phenotype. mdpi.com

This is characterized by the enhanced expression of type II collagen (Col2a1) and the inhibition of matrix metalloproteinase-13 (MMP13), an enzyme that degrades cartilage. nih.gov The mechanism for this appears to involve the modulation of inflammatory signaling. For instance, the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) can activate the NF-κB pathway, which inhibits MSCs from undergoing chondrogenesis. mdpi.com Glucosamine has been shown to counteract this effect, suggesting it promotes chondrogenesis by negatively interacting with the NF-κB pathway. mdpi.com A derivative of glucosamine was also found to promote an increased expression of TNF receptor 2 (TNFR2) in TNF-α-primed cells, which is associated with immunosuppressive and regenerative functions in MSCs. nih.gov

Vascular Smooth Muscle Cell Proteoglycan Synthesis and Lipoprotein Interactions

In the context of vascular smooth muscle cells (VSMCs), D-glucosamine has distinct effects on proteoglycan synthesis and subsequent interactions with lipoproteins. Proteoglycans in the arterial intima play a role in the retention of low-density lipoprotein (LDL), a key step in the development of atherosclerosis. nih.gov

Studies on aortic smooth muscle cells have shown that proteoglycans synthesized in the presence of glucosamine have smaller glycosaminoglycan (GAG) chains compared to control proteoglycans. nih.govuq.edu.auuky.edu This alteration in proteoglycan structure leads to a corresponding decrease in their ability to bind to LDL. nih.govuq.edu.au Both the binding affinity and the binding capacity for LDL are reduced in proteoglycans synthesized in the presence of glucosamine. uq.edu.au The proposed mechanism for this effect is that glucosamine may lead to a depletion of cellular ATP, which in turn inhibits the synthesis of GAG chains. researchgate.net In contrast to its effects in VSMCs, glucosamine has been shown to increase the production of heparan sulfate proteoglycans (HSPG) in vascular endothelial cells, which is considered an atheroprotective effect. nih.gov

The table below details the observed effects of D-glucosamine on vascular smooth muscle cells.

Cellular ProcessEffect of D-GlucosamineConsequence
Proteoglycan Synthesis Leads to the formation of smaller glycosaminoglycan (GAG) chainsAltered proteoglycan structure
Lipoprotein Interaction Reduces binding affinity and capacity for low-density lipoprotein (LDL)Decreased lipoprotein retention
Cellular Energy May cause depletion of cellular ATPInhibition of GAG chain synthesis

Macrophage Lipid Accumulation and Immune Response

D-glucosamine has been observed to modulate macrophage function, influencing both lipid metabolism and immune responses.

In terms of lipid metabolism, studies using the RAW264.7 macrophage cell line have shown that glucosamine promotes intracellular lipid accumulation. nih.govnih.govresearchgate.net This effect is thought to be mediated through the stimulation of the mammalian target of rapamycin (mTOR) signaling pathway, which in turn regulates lipogenesis. nih.govkoreascience.kr Glucosamine treatment was found to increase the expression of genes involved in fatty acid synthesis, such as acetyl CoA carboxylase (ACC) and fatty acid synthase (FAS). koreascience.kr

Regarding the immune response, glucosamine exhibits immunomodulatory properties. It has been shown to suppress inflammatory reactions in macrophages. bmj.com For example, a combination of glucosamine and chondroitin sulfate synergistically attenuated pro-inflammatory responses mediated by lipopolysaccharide (LPS) and hyaluronic acid fragments in THP-1 macrophages, significantly reducing NF-κB activity and the secretion of cytokines like IL-1β, IL-6, and TNF-α. bmj.com Other studies indicate that glucosamine can impact macrophage polarization, potentially skewing them towards a more reparative and pro-resolving phenotype, which can aid in tissue repair. nih.gov However, some research also suggests that glucosamine can promote the production of myeloid-derived suppressor cells (MDSCs), which have immunosuppressive functions. frontiersin.org

Osteoblast Proliferation and Autophagy

D-glucosamine has been shown to influence the cellular processes of osteoblasts, the cells responsible for bone formation. Research indicates that D-glucosamine can promote the proliferation of osteoblasts by modulating autophagy, a cellular process of degradation and recycling of cellular components. This effect is concentration-dependent.

Studies have demonstrated that D-glucosamine activates autophagy in human osteoblast-like cells (hFOB1.19) in a time- and concentration-dependent manner. nih.gov The underlying mechanism appears to involve the inhibition of the mammalian target of rapamycin (mTOR) pathway. nih.govspringermedizin.de Specifically, D-glucosamine has been observed to inhibit the phosphorylation of m-TOR. nih.gov This is significant as the mTOR pathway is a central regulator of cell growth, proliferation, and autophagy.

Further research has elucidated that low concentrations of D-glucosamine not only promote autophagy and proliferation but also reduce apoptosis of osteoblasts, thereby maintaining their activity. springermedizin.de The induction of autophagy by D-glucosamine is characterized by an increase in the expression of autophagy-related proteins such as LC3 and Beclin-1. nih.gov Conversely, high concentrations of glucosamine have been associated with the induction of apoptosis, a process that is exacerbated by the inhibition of autophagy. nih.gov

In vivo studies using a mouse model of senile osteoporosis induced by d-Galactose have further supported these findings. springermedizin.deresearchgate.net In this model, D-glucosamine administration significantly improved bone mineral density (BMD) and bone micro-architecture, decreased skeletal senescence and apoptosis, and increased osteogenesis. springermedizin.deresearchgate.net These beneficial effects were reversed when autophagy was inhibited, highlighting the critical role of autophagy in the osteogenic effects of D-glucosamine. springermedizin.deresearchgate.net

The table below summarizes the key findings on the effects of D-glucosamine on osteoblasts.

Cell Type Effect of D-Glucosamine Underlying Mechanism Key Proteins Involved
Human Osteoblast-like cells (hFOB1.19)Promotes proliferation and autophagy (concentration-dependent)Inhibition of mTOR pathwaymTOR, LC3, Beclin-1, SQSTM1/p62
MC3T3-E1 osteoblasts (mice)Stimulates proliferation, activity, and differentiation; inhibits apoptosisModulation of autophagy-
Osteoblasts in d-Galactose-induced osteoporotic miceImproves bone mineral density and micro-architecture; decreases senescence and apoptosis; increases osteogenesisPromotion of osteoblast autophagy-

Hematopoietic Stem and Progenitor Cell (HSPC) Function and Myelopoiesis

D-glucosamine has been found to influence hematopoiesis, the process of creating new blood cells, by affecting the function of hematopoietic stem and progenitor cells (HSPCs) and the process of myelopoiesis, the production of myeloid cells. frontiersin.orgnih.govnih.gov

Research in mice has shown that D-glucosamine administration promotes the production of immature myeloid cells, specifically myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.govnih.gov MDSCs are a heterogeneous population of immature myeloid cells that have immunosuppressive properties. frontiersin.orgnih.gov This effect was observed both in vivo and in vitro. frontiersin.orgnih.govnih.gov

The mechanism behind this involves the interference of D-glucosamine with HSPC function. D-glucosamine has been shown to upregulate the expression of glucose transporter 1 (GLUT1) in HSPCs. frontiersin.orgnih.gov It also influences HSPC functions by downregulating key genes that are crucial for myelopoiesis. frontiersin.orgnih.gov This interference with the normal differentiation process of HSPCs leads to an increased production of immature myeloid cells like MDSCs. frontiersin.orgnih.gov

Furthermore, D-glucosamine was found to enhance the immunosuppressive activity of these MDSCs. frontiersin.orgnih.gov It achieves this by increasing the expression of arginase 1 and inducible nitric oxide synthase (iNOS), leading to higher levels of reactive oxygen species (ROS). frontiersin.orgnih.gov This process is regulated by the STAT3 and ERK1/2 pathways. frontiersin.orgnih.gov

The following table outlines the observed effects of D-glucosamine on hematopoietic stem and progenitor cells and myelopoiesis.

Cell/Process Effect of D-Glucosamine Molecular Mechanisms
Hematopoietic Stem and Progenitor Cells (HSPCs)Influences HSPC functionUpregulates glucose transporter 1 (GLUT1) expression; Downregulates key genes involved in myelopoiesis
MyelopoiesisInterferes with the processPromotes the production of immature myeloid cells (MDSCs)
Myeloid-Derived Suppressor Cells (MDSCs)Enhances immunosuppressive activityIncreases expression of arginase 1 and iNOS; Increases production of reactive oxygen species (ROS); Activates STAT3 and ERK1/2 pathways

Interference with Cellular Energy Management (e.g., ATP Depletion)

D-glucosamine can interfere with cellular energy metabolism, leading to a depletion of adenosine triphosphate (ATP), the primary energy currency of the cell. This effect has been observed in vascular smooth muscle cells (VSMCs).

In these cells, D-glucosamine was found to inhibit the synthesis of glycosaminoglycan (GAG) chains on proteoglycans. researchgate.net This inhibition was linked to a depletion of cellular ATP content. researchgate.net Studies showed that exposure of VSMCs to glucosamine resulted in a 25-30% depletion of cellular ATP. researchgate.net This ATP depletion was associated with a decrease in the incorporation of sulfate into proteoglycans and a reduction in the size of the proteoglycans decorin and biglycan. researchgate.net

The mechanism proposed for this ATP depletion is the preferential phosphorylation of glucosamine over glucose. researchgate.net Glucosamine was observed to decrease glucose uptake and consumption, suggesting that it competes with glucose for phosphorylation by hexokinase, a process that consumes ATP. researchgate.net Upon withdrawal of glucosamine, both ATP levels and proteoglycan synthesis returned towards their baseline values, further supporting the link between glucosamine-induced ATP depletion and its effects on GAG synthesis. researchgate.net

The cellular response to energy depletion often involves the activation of pathways aimed at restoring energy balance. nih.gov One of the key sensors of cellular energy status is the AMP-activated protein kinase (AMPK), which is activated when ATP levels are low. nih.gov While the direct activation of AMPK by D-glucosamine-induced ATP depletion was not the focus of the cited study on VSMCs, it represents a fundamental cellular response to such energy stress. nih.gov

The table below summarizes the findings regarding D-glucosamine's interference with cellular energy management.

Cellular Process Effect of D-Glucosamine Proposed Mechanism Consequence
Cellular Energy MetabolismDepletion of cellular ATP (25-30% in VSMCs)Preferential phosphorylation of glucosamine over glucose, leading to decreased glucose uptake and consumptionInhibition of ATP-dependent processes
Proteoglycan Synthesis (in VSMCs)Inhibition of glycosaminoglycan (GAG) chain synthesisDepletion of cellular ATPReduced size of proteoglycans (decorin and biglycan)

Structural Biochemistry and Conformational Analysis of D Glucosamine Sulfate

Pyranose Ring Conformation and Pucker Dynamics

Like most hexoses, D-glucosamine predominantly exists in a cyclic form, with the six-membered pyranose ring being the most stable structure. researchgate.netacs.org This ring is not planar and adopts various conformations to minimize steric strain.

The pyranose ring of D-glucosamine overwhelmingly adopts the chair conformation. researchgate.netresearchgate.net Specifically, the 4C1 chair conformation is the most dominant and energetically favored form. researchgate.netbme.hunih.gov In this conformation, the carbon atoms C-2, C-3, C-5, and the ring oxygen lie in a reference plane, with C-4 positioned above the plane and C-1 below. This arrangement places the bulky hydroxymethyl (-CH2OH) group and most other substituents in equatorial positions, which minimizes steric hindrance and results in greater stability compared to the alternative 1C4 chair form. bme.huuni-kiel.de X-ray crystallography studies on D-glucosamine salts have confirmed the preference for the 4C1 chair conformation in the solid state. researchgate.netnih.gov

While the 4C1 chair is the most stable conformation, the pyranose ring is not entirely rigid and undergoes dynamic conformational exchange. nih.govnih.gov This includes transitions between the dominant 4C1 chair and the higher-energy 1C4 chair conformation. nih.gov

Computational simulations on the related molecule N-acetyl-D-glucosamine (GlcNAc) in an aqueous environment have provided insights into these dynamics. These studies show that while the 4C1 chair is present for over 99% of the time, it can transition to the 1C4 form. nih.gov The predicted forward rate for the 4C1 ↔ 1C4 transition in unmodified GlcNAc is approximately 0.8 µs⁻¹, with the 1C4 chair having a very short lifetime of about 3 nanoseconds. nih.govnih.gov The energy difference between the two chair forms is significant, with the 4C1 conformer being considerably lower in energy. bme.hunih.gov

It has been proposed that sulfonation at various positions on the glucosamine (B1671600) ring can significantly influence these dynamics by blocking pseudorotation, thereby affecting the puckering exchange. nih.govnih.gov

Glycosidic Linkage Geometry

A glycosidic linkage is a covalent bond that joins a carbohydrate molecule to another group. wikipedia.orglibretexts.org This bond typically forms between the hemiacetal group of a saccharide and the hydroxyl group of another compound. wikipedia.org As a monosaccharide, a single D-glucosamine (sulfate) molecule does not possess an internal glycosidic linkage. wikipedia.org However, it contains the necessary functional groups (a hemiacetal group and hydroxyl groups) to form glycosidic bonds with other monosaccharides, creating disaccharides or polysaccharides, or with other molecules (aglycones) to form glycosides. wikipedia.orgwikipedia.org

Inter- and Intramolecular Hydrogen Bonding Networks

The crystal structure of D-glucosamine (sulfate) is stabilized by an extensive network of hydrogen bonds. These interactions involve the amino group, hydroxyl groups, the sulfate (B86663) moiety, and water molecules of crystallization. nih.gov In the crystal structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate, both inter- and intramolecular hydrogen bonds are crucial in defining the molecular conformation and the packing of molecules within the crystal lattice. nih.gov

Crystal Structure Elucidation and Refinement

The crystal structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate, a form of glucosamine sulfate, was determined using direct methods. nih.gov The analysis revealed the specific parameters of the unit cell, which is the basic repeating unit of the crystal lattice, and identified its space group, which describes the symmetry of the crystal. nih.gov

Table 1: Crystallographic Data for 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate

Parameter Value Source
Crystal System Orthorhombic nih.gov
Space Group P2(1)2(1)2(1) nih.gov
Unit Cell Dimensions
a 7.713 Å nih.gov
b 9.390 Å nih.gov
c 17.222 Å nih.gov

Molecular Packing and Stabilization

D-Glucosamine sulfate is an amino sugar that plays a role as a precursor in the biochemical synthesis of glycosylated proteins and lipids. researchgate.netacs.org In its isolated form, D-glucosamine sulfate is a highly hygroscopic and unstable compound, prone to oxidation and degradation, which complicates its formulation and practical use. google.comacs.org This inherent instability has led to the development of stabilized forms, most commonly through the addition of alkali metal salts like sodium chloride or potassium chloride. google.comacs.org

While often referred to as a "stabilized salt" or "co-crystal," evidence suggests that many commercial preparations of D-glucosamine sulfate are, in fact, physical mixtures of glucosamine hydrochloride and an alkali sulfate (e.g., K₂SO₄). acs.orgresearchgate.net This is due to the high propensity of the more stable glucosamine chloride to crystallize from solutions. acs.org The presence of these additional salts contributes to a more stable crystalline powder with a higher melting point (above 300°C for the mixed salt with NaCl) and significantly reduced sensitivity to ambient humidity. google.com

PropertyD-Glucosamine sulfateD-Glucosamine sulfate stabilized with NaCl
Hygroscopicity High google.comacs.orgPractically negligible google.com
Stability Unstable, readily oxidized google.comacs.orgStable at ambient temperature and humidity google.com
Melting Point Decomposes>300 °C google.com
Crystalline Form Difficult to obtain pure crystalline formCrystalline powder google.com

Three-Dimensional Structure-Activity Relationships (SARs)

The therapeutic effects of D-glucosamine sulfate are intrinsically linked to its three-dimensional structure and the specific functional groups it possesses. As a fundamental building block for glycosaminoglycans (GAGs), such as hyaluronic acid and keratan (B14152107) sulfate, its primary mechanism of action is to serve as a substrate for the synthesis of these essential components of the articular cartilage matrix. nih.govdrugbank.com

The chondroprotective activity of D-glucosamine sulfate can be attributed to several key structural features:

The Amino Group: The presence of the amino group at the C-2 position is crucial. This feature distinguishes it from glucose and allows it to be a direct precursor for the hexosamine pathway, which leads to the production of GAGs and proteoglycans. drugbank.com The N-acetylation of this amino group, to form N-acetylglucosamine (GlcNAc), has been shown to have differential metabolic effects in human articular chondrocytes. nih.gov For instance, GlcNAc has been reported to stimulate hyaluronan synthesis through the upregulation of hyaluronan synthase-2. nih.gov The modification of this amino group, such as in the derivative 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA), has been shown to inhibit the kinase activity of IKKα, an enzyme involved in the inflammatory processes of osteoarthritis. nih.gov

Hydroxyl Groups: The hydroxyl groups on the pyranose ring are essential for the molecule's solubility and its ability to form extensive hydrogen-bonding networks. These interactions are not only critical for its molecular packing in the solid state but also for its interactions with enzymes and other biological macromolecules in the aqueous environment of the joint.

In vitro studies have demonstrated that D-glucosamine sulfate can modulate the metabolic activities of osteoarthritic chondrocytes. It has been shown to increase protein synthesis and the production of cartilage matrix components like aggrecan and type II collagen. nih.govnih.gov Furthermore, it can inhibit the activity of cartilage-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases. nih.gov For example, it has been observed to reduce the activity of phospholipase A2 and, to a lesser extent, collagenase in cultured human osteoarthritic chondrocytes. nih.gov Some research also suggests that glucosamine exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors. nih.gov

While a detailed quantitative structure-activity relationship (QSAR) for D-glucosamine sulfate in osteoarthritis is not extensively documented in publicly available research, the qualitative evidence strongly supports the importance of its key functional groups in its chondroprotective effects.

Structural FeatureRole in Biological ActivityResearch Finding
Amino Group (C-2) Precursor for GAG synthesis, site for derivatization.N-acetylated derivatives show altered metabolic effects in chondrocytes. nih.gov
Sulfate Group Provides essential sulfur for GAG synthesis, contributes to overall activity.Proposed to synergize with glucosamine for proteoglycan production. scispace.com
Pyranose Ring Hydroxyls Facilitate solubility and interaction with biological macromolecules.Essential for hydrogen bonding and interaction with enzymes.
Overall Structure Stimulates cartilage matrix synthesis and inhibits degradation.Increases production of aggrecan and collagen; inhibits MMPs. nih.gov

Chemical Synthesis and Derivatization Strategies

Production from Natural Sources

The principal commercial source of D-glucosamine is chitin (B13524), the second most abundant biopolymer on Earth after cellulose. Chitin is a polymer composed of N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. The extraction of glucosamine (B1671600) from this natural polymer is primarily achieved through hydrolysis, which can be categorized into acid and enzymatic methods.

Acid Hydrolysis of Chitin

The traditional and most straightforward method for producing glucosamine from chitin is through acid hydrolysis. This process involves the use of strong mineral acids, such as hydrochloric acid (HCl), to break down the polymeric structure of chitin into its monomeric units. nih.govresearchgate.net The mechanism involves two main reactions: the cleavage of the β-1,4-glycosidic bonds that link the N-acetyl-D-glucosamine units and the deacetylation of these units to yield D-glucosamine. researchgate.net

The conditions for acid hydrolysis must be carefully controlled to maximize the yield of glucosamine while minimizing the degradation of the product. nih.gov Key parameters include the concentration of the acid, the reaction temperature, and the duration of the hydrolysis. Research has shown that effective hydrolysis can be achieved using HCl concentrations ranging from 2 N to 10 N at temperatures around 95°C for 120 minutes. google.com One study reported a glucosamine yield of 58.8% using 8 N HCl under these conditions. google.comoup.com The ratio of chitin to HCl is also a critical factor, with higher ratios generally leading to increased yields. oup.com

A significant drawback of conventional acid hydrolysis is the potential for side reactions, such as caramelization, and the generation of acidic waste, which poses environmental concerns. nih.govoup.com To address some of these limitations, alternative heating methods have been explored. Microwave irradiation, for instance, has been shown to significantly reduce the reaction time and improve the yield of glucosamine. A comparative study demonstrated that microwave-assisted hydrolysis at 400 watts for 25 minutes resulted in a 67.1% yield, a notable improvement over the 58.8% yield obtained through conventional heating over 120 minutes. google.comoup.com

Table 1: Comparison of Conventional and Microwave-Assisted Acid Hydrolysis of Chitin

Hydrolysis Method Acid Concentration Temperature Time Glucosamine Yield Reference
Conventional Heating 8 N HCl 95°C 120 min 58.8% oup.com
Microwave Irradiation 8 N HCl - 25 min 67.1% oup.com

Enzymatic Hydrolysis of Chitin

Enzymatic hydrolysis presents a more environmentally friendly alternative to acid hydrolysis for the production of glucosamine and its acetylated form, N-acetyl-D-glucosamine (GlcNAc). nih.gov This method utilizes specific enzymes, primarily chitinases and chitosanases, to break down chitin under milder reaction conditions, avoiding the harsh chemicals and potential for product degradation associated with acid hydrolysis. nih.govacs.org

The crystalline structure of natural chitin can limit the accessibility of enzymes to the glycosidic bonds within the polymer. nih.gov Therefore, pretreatment of the chitin substrate is often necessary to enhance the efficiency of enzymatic hydrolysis. Several pretreatment strategies have been developed:

Bacterial Fermentation: One novel approach involves treating chitin powder with bacteria such as Chitinolyticbacter meiyuanensis. This fermentation process alters the physical structure of the chitin, creating a more accessible, fibrous surface and reducing its crystallinity. Subsequent enzymatic hydrolysis can then achieve high yields of GlcNAc. For example, a 96% yield of GlcNAc was obtained from bacterially pretreated chitin in just 6 hours. nih.gov

Alkali Freeze-Thaw Treatment: Another effective pretreatment involves subjecting the chitin to an alkali solution (e.g., 8% w/v KOH or NaOH) followed by freeze-thaw cycles. This process disrupts the crystalline structure of chitin without altering its chemical makeup, significantly increasing the surface area available for enzymatic action. Fed-batch enzymatic hydrolysis of chitin pretreated with this method has yielded high concentrations of GlcNAc, reaching up to 75 g/L. researchgate.net

The choice of enzyme is also crucial for the final product. While some enzymes yield N-acetyl-D-glucosamine, others, like exo-chitosanases, can produce D-glucosamine directly from chitosan (B1678972) (deacetylated chitin). Research has demonstrated the production of both GlcNAc and glucosamine using enzymatic hydrolysis, with yields varying depending on the specific enzyme and substrate used. For instance, hydrolysis of β-chitin using cellulase (B1617823) has been reported to achieve a GlcNAc yield of approximately 76% over eight days. nih.gov

Table 2: Research Findings on Enzymatic Hydrolysis of Chitin

Pretreatment Method Enzyme(s) Substrate Product Yield/Concentration Reference
Bacterial Fermentation Chitinase Chitin Powder N-acetyl-D-glucosamine 96% yield nih.gov
Alkali Freeze-Thaw Chitinase Chitin N-acetyl-D-glucosamine up to 75 g/L researchgate.net
None Cellulase β-Chitin N-acetyl-D-glucosamine ~76% yield nih.gov
None Exo-chitosanase Chitosan D-glucosamine 4 mg/ml

De Novo Chemical Synthesis Pathways

Beyond its extraction from natural sources, D-glucosamine serves as a valuable starting material in the "chiral pool" for the synthesis of other complex, enantiomerically pure molecules. The inherent chirality of D-glucosamine allows for its use as a scaffold to construct new molecules with specific stereochemistry.

Synthesis from D-Glucosamine as a Chiral Pool (e.g., Threo-β-hydroxy-γ-amino acids)

The use of D-glucosamine as a chiral precursor for the synthesis of complex molecules like threo-β-hydroxy-γ-amino acids is an area of synthetic organic chemistry. While direct, high-yield synthetic routes for this specific transformation are not widely documented in readily available literature, the general principle involves leveraging the existing stereocenters of the glucosamine molecule to control the stereochemistry of the final product. The synthesis of various sugar amino acid derivatives from D-glucosamine has been described, showcasing its versatility as a chiral building block. For example, D-glucosamine can be used as a starting material for the asymmetric synthesis of various other amino acids. researchgate.net

The synthesis of γ-hydroxy-α-amino acid derivatives has been achieved from other chiral precursors like D-ribonolactone, highlighting the general strategy of using carbohydrates for such transformations. The challenge in these syntheses often lies in the multi-step reaction sequences and the need for careful control of stereochemistry at each step. oup.com Although a specific, detailed protocol for the synthesis of threo-β-hydroxy-γ-amino acids directly from D-glucosamine is not explicitly detailed in the surveyed literature, the principles of chiral pool synthesis suggest its theoretical feasibility.

Synthetic Modifications and Derivative Development

The chemical structure of D-glucosamine, with its reactive amino and hydroxyl groups, offers numerous possibilities for synthetic modification to create novel derivatives with potentially enhanced or new biological activities.

N-Phosphorylated Glucosamine Derivatives

N-phosphorylated derivatives of glucosamine are of interest due to the important role of glycosyl phosphates in various biological processes. A concise and efficient method for the synthesis of N-(O,O-dialkyl phosphoryl)-D-glucosamine has been developed.

This synthetic pathway utilizes D-glucosamine hydrochloride as the starting material and an alkylphosphite as the phosphorylating agent. The key reaction is the Atherton-Todd reaction, which allows for the direct phosphorylation of the amino group without the need for protecting the hydroxyl groups. The process involves treating D-glucosamine hydrochloride with sodium hydroxide (B78521) in methanol (B129727) to generate the free base. Triethylamine is then added, followed by a solution of the alkylphosphite and carbon tetrachloride. The reaction proceeds at a low temperature (around -5°C) and yields the desired N-(O,O-dialkyl phosphoryl)-D-glucosamine as a white powder after precipitation with ethyl acetate (B1210297).

This one-step synthetic method is advantageous due to its simplicity and convenience, providing a practical approach for preparing N-phosphorylated glucosamine derivatives for further study.

Peptidyl Glucosamine Derivatives (e.g., NAPA)

Peptidyl derivatives of D-glucosamine are of significant interest due to their potential to combine the biological activities of both amino acids and amino sugars. A notable example is 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA), a compound that has demonstrated potential in the management of joint-related diseases. nih.govresearchgate.net The synthesis of NAPA typically involves the amidation of the C-2 amino group of a protected glucosamine derivative with N-acetyl-L-phenylalanine. researchgate.net

A common synthetic route involves the reaction of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine with N-acetyl-L-phenylalanine in the presence of a coupling agent. nih.govresearchgate.net One such coupling agent is TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). However, studies have shown that the use of TBTU in conjunction with various bases can lead to the racemization of the N-acetyl-L-phenylalanine, resulting in a mixture of diastereomers (L-NAPA and D-NAPA). nih.gov

A detailed investigation into the amidation conditions revealed that the choice of base plays a crucial role in controlling the stereochemistry of the final product. The use of pyridine (B92270) as a base has been shown to significantly reduce the extent of racemization during the TBTU-mediated coupling reaction. nih.gov This finding is critical for the diastereoselective synthesis of NAPA, ensuring the production of the desired stereoisomer with high purity. The synthesis generally proceeds through an activation step of the N-acetyl-L-phenylalanine with TBTU, followed by the amidation reaction with the glucosamine derivative. researchgate.net The final deacetylation of the protected NAPA precursor yields the target molecule.

NAPA has been investigated for its biological activities, including its ability to suppress the activation of the MAPK signaling pathway and restore collagen deposition in human fibroblasts exposed to UVB radiation. nih.gov These properties suggest its potential as a photoprotective and photorepairing agent. nih.gov

Development of D-Glucosamine Based Molecular Gelators

D-glucosamine serves as an excellent scaffold for the design of low molecular weight gelators (LMWGs) due to its biocompatibility, chirality, and multiple hydrogen-bonding sites. These LMWGs can self-assemble in various solvents, including water, to form three-dimensional networks, resulting in the formation of gels. nih.govresearchgate.netcore.ac.uk

Researchers have synthesized and characterized several series of D-glucosamine-based gelators by modifying the C-2 amino group with different functionalities. researchgate.netnih.gov For instance, a series of C-2 carbamates of 4,6-O-phenylethylidene acetal-protected D-glucosamine derivatives have been shown to be effective gelators for a range of organic solvents, with some also acting as hydrogelators. nih.gov The synthesis of these carbamates is a straightforward, one-step reaction between the protected glucosamine derivative and various chloroformates. nih.gov

The gelation properties of these compounds are influenced by the nature of the substituent on the carbamate (B1207046) group. Carbamates with linear or branched alkyl chains (typically C3 to C8) and those with aromatic moieties linked by a methylene (B1212753) group have demonstrated robust gelation capabilities. nih.gov The resulting gels have been characterized using techniques such as optical microscopy, atomic force microscopy, and rheology to understand their morphology and mechanical properties. nih.gov

Furthermore, pH-responsive molecular gelators have been developed using D-glucosamine derivatives with a p-methoxybenzylidene acetal (B89532) protecting group. nih.gov These gels are stable at neutral pH but degrade in acidic conditions, making them promising candidates for triggered-release systems. nih.gov The release of a model drug, naproxen, from these pH-responsive gels has been demonstrated under acidic and neutral conditions. nih.gov The driving forces for the self-assembly of these glucosamine-derived gelators are primarily non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net

Below is a table summarizing some D-glucosamine-based molecular gelators and their properties:

Gelator Type Protecting Group Modification at C-2 Gelation Properties Potential Applications
Carbamates4,6-O-phenylethylidene acetalVarious alkyl and aromatic carbamatesEffective organogelators, some are hydrogelatorsMulti-component gels, gel electrolytes, drug immobilization nih.gov
Amides and Ureas4,6-O-benzylidene acetalVarious amides and ureasRobust gels at low concentrations, many are hydrogelatorsNot specified in provided context researchgate.net
Carbamatesp-methoxybenzylidene acetalN-acetylglucosamine derivativespH-responsive hydrogels (stable at neutral pH, degrade in acidic pH)Triggered release self-assembling systems nih.gov

Inorganic Complexes and Hybrid Molecules (e.g., Glucosamine-Zinc, Resveratrol-Glucosamine)

The chemical versatility of D-glucosamine also allows for its incorporation into inorganic complexes and hybrid molecules, leading to compounds with novel properties and potential applications.

Glucosamine-Zinc Complexes:

Zinc is an essential trace element with various biological roles, and its complexation with glucosamine has been explored. A series of glucosamine-Zn(II) complexes have been synthesized by reacting D-glucosamine hydrochloride with different zinc salts, such as zinc sulfate (B86663) (ZnSO₄), at varying pH values. nih.gov Infrared (IR) spectral analysis suggests that both the amino group and the secondary hydroxyl groups of glucosamine coordinate with the Zn(II) ion. nih.gov The coordination ability is influenced by the pH, with an optimal pH of 6.5 identified for the formation of glucosamine-ZnSO₄ complexes. nih.gov The structure of the complex formed under these conditions is proposed to be [Zn(glucosamine)]SO₄·7H₂O. nih.gov

In another study, zinc(II) complexes containing N-glycosides derived from D-glucosamine and ethylenediamine (B42938) were prepared and characterized. psu.edursc.org X-ray crystallography revealed that the central zinc atom is octahedrally coordinated by two tridentate N-glycoside ligands. psu.edursc.org Each ligand binds to the zinc atom through the C-2 amino nitrogen of D-glucosamine and the two nitrogen atoms of the ethylenediamine moiety in a meridional fashion. psu.edursc.org

Resveratrol-Glucosamine Hybrids:

Resveratrol (B1683913), a natural polyphenol, is known for its antioxidant properties. To enhance its efficacy, hybrid molecules combining resveratrol and glucosamine have been synthesized. nih.gov In one approach, a glucosamine moiety was attached to the ortho-position of the hydroxyl group in the resorcinol (B1680541) ring of resveratrol. nih.gov The resulting glucosyl-appended imine and amine derivatives of resveratrol exhibited higher inhibitory effects against peroxyl radical-mediated DNA oxidation compared to resveratrol itself. nih.govacs.org The antioxidant activity, quantified by the stoichiometric factor (n), was significantly increased in the glucosamine-resveratrol hybrids. nih.govresearchgate.net This suggests that combining resveratrol with glucosamine is a promising strategy for developing more potent antioxidants. nih.gov The synthesis of these hybrids often involves standard organic reactions to link the two parent molecules. jcchems.com

The table below provides an overview of these inorganic complexes and hybrid molecules:

Compound Type Components Key Structural Features Noted Properties/Findings
Glucosamine-Zinc ComplexD-Glucosamine, Zinc SulfateCoordination of Zn(II) with the amino and secondary hydroxyl groups of glucosamine. nih.govCoordination is pH-dependent, with optimal formation at pH 6.5. nih.gov
Glucosamine-Zinc N-Glycoside ComplexD-Glucosamine, Ethylenediamine, Zinc(II)Octahedral coordination of Zn(II) by two tridentate N-glycoside ligands. psu.edursc.orgLigand coordinates through the C-2 amino nitrogen of glucosamine and both nitrogens of ethylenediamine. psu.edursc.org
Resveratrol-Glucosamine HybridResveratrol, D-GlucosamineGlucosamine moiety attached to the ortho-position of a hydroxyl group on resveratrol. nih.govEnhanced antioxidant activity against DNA oxidation compared to resveratrol alone. nih.govacs.orgresearchgate.net

Biotransformation and Genetic Engineering for Production

While D-glucosamine can be obtained from the hydrolysis of chitin, there is growing interest in microbial production through fermentation as a more sustainable and controlled alternative. nih.gov Biotransformation and genetic engineering strategies are being employed to enhance the production of D-glucosamine in various microorganisms, particularly Escherichia coli. nih.gov

Metabolic engineering of E. coli has been a key focus for increasing D-glucosamine yields. The core strategy involves redirecting the metabolic flux towards the synthesis of glucosamine-6-phosphate (GlcN-6-P), a direct precursor to D-glucosamine. This is achieved by both overexpressing key biosynthetic enzymes and deleting genes responsible for the consumption of GlcN-6-P and its acetylated form, N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov

Key genetic modifications include:

Overexpression of rate-limiting enzymes: The genes glmS (glutamine-fructose-6-phosphate aminotransferase) and gna1 (glucosamine-6-phosphate N-acetyltransferase) are often co-expressed to enhance the synthesis of GlcN-6-P. nih.gov

Deletion of competing pathways: To prevent the diversion of intermediates, genes involved in the degradation or utilization of glucosamine and its derivatives are knocked out. For instance, the deletion of nanE (N-acetylmannosamine-6-phosphate 2-epimerase) and murQ (N-acetylmuramic acid 6-phosphate etherase) has been shown to significantly increase D-glucosamine production. nih.gov

Modification of bifunctional enzymes: The glmU gene encodes a bifunctional enzyme with both glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities. Specifically knocking out the glucosamine-1-phosphate acetyltransferase domain of glmU has been successful in boosting D-glucosamine yields while maintaining cell viability. nih.gov

These genetic manipulations have led to substantial improvements in D-glucosamine production. For example, engineered E. coli strains with combinations of these modifications have achieved D-glucosamine concentrations of up to 2.65 g/L in shake flask cultures, representing a significant increase over the wild-type strains. nih.gov

The following table summarizes the impact of different genetic modifications on D-glucosamine production in E. coli BL21:

Engineered Strain Genetic Modification D-Glucosamine Yield Increase Factor Final D-Glucosamine Concentration (g/L)
E. coli BL21ΔmurQKnockout of murQ gene2.14Not specified
E. coli BL21ΔnanEKnockout of nanE gene1.79Not specified
E. coli BL21glmU-ΔgpaKnockout of the acetyltransferase domain of glmU2.16Not specified
E. coli BL21ΔnanE'Knockout of nanE and co-expression of glmS and gna13.31.38
E. coli BL21ΔmurQ'Knockout of murQ and co-expression of glmS and gna15.761.73
E. coli BL21glmU-Δgpa'Knockout of the acetyltransferase domain of glmU and co-expression of glmS and gna18.832.65

Data sourced from reference nih.gov

These advancements in metabolic engineering highlight the potential of microbial fermentation as a viable and efficient method for the large-scale production of D-glucosamine. nih.govgoogle.com

Advanced Analytical Methodologies for D Glucosamine Sulfate Research

Chromatographic Techniques

Chromatography is the cornerstone of D-glucosamine analysis, providing the necessary separation for accurate quantification. High-performance liquid chromatography (HPLC) is the most widely employed technique, with various modes and detectors tailored to the specific analytical need. Other chromatographic methods like high-performance thin-layer chromatography (HPTLC) also offer viable alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as a versatile and robust technique for D-glucosamine analysis. Different HPLC approaches have been developed to overcome the challenges associated with the compound's chemical properties.

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of D-glucosamine sulfate (B86663). In this technique, a nonpolar stationary phase is used with a polar mobile phase. To enhance the retention of the highly polar glucosamine (B1671600) molecule on the nonpolar column, ion-pairing agents are often incorporated into the mobile phase. researchgate.net For instance, a method has been validated using a MetaChem Inertsil ODS-3 column with a mobile phase consisting of 10% methanol (B129727) and 90% 0.005M octanesulfonate at a pH of 2.1. researchgate.net This approach allows for the convenient quality control of glucosamine in nutritional supplements. researchgate.net

Another RP-HPLC method was developed for the simultaneous determination of glucosamine sulfate and curcumin. tjpr.org This method utilized a Pursuit XRs-C18 column with a mobile phase of buffer and acetonitrile (B52724), and detection was carried out at 195 nm. tjpr.org The method proved to be linear over a concentration range of 0.094 to 1.5 mg/mL for glucosamine sulfate. tjpr.org Similarly, a simple, specific, and rapid RP-HPLC method for the determination of Glucosamine sulphate and Diacerein (B1670377) was developed using a C8 reversed-phase column and a mobile phase of phosphate (B84403) buffer-acetonitrile (55:45 v/v, pH 3.0), with UV detection at 195 nm. researchgate.net This method demonstrated linearity over a glucosamine concentration range of 84 to 504 µg/mL. researchgate.netscribd.com

ParameterMethod 1Method 2Method 3
Stationary Phase MetaChem Inertsil ODS-3Pursuit XRs-C18 (10 µm)C8 (5.0µm)
Mobile Phase 10% Methanol, 90% 0.005M octanesulfonate, pH 2.1Buffer and AcetonitrilePhosphate buffer-acetonitrile (55:45 v/v), pH 3.0
Detection Refractive Index (RI)UV (195 nm)UV (195 nm)
Linearity Range Not specified0.094 - 1.5 mg/mL84 - 504 µg/mL
Reference researchgate.net tjpr.org researchgate.netscribd.com

While D-glucosamine itself lacks a strong UV chromophore, UV-HPLC methods have been successfully developed, often involving derivatization to make the molecule detectable by UV detectors. nih.gov A common derivatizing agent is N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su). nih.govnih.gov This pre-column derivatization allows for sensitive detection at a wavelength of 265 nm. nih.gov An interlaboratory study demonstrated the robustness of this method for determining glucosamine in raw materials and dietary supplements. nih.gov The method is specific, with average recoveries of 99.0% and 101% at different spike levels. nih.gov It is important to note that glucosamine exists as two anomers (α and β) in aqueous solutions, which results in two peaks in the chromatogram; the sum of the areas of both peaks is used for quantification. nih.govresearchgate.net

In some cases, direct UV detection at low wavelengths, such as 195 nm, can be employed, although this may be more susceptible to interference from other compounds in the sample matrix. tjpr.orgresearchgate.net

ParameterDerivatization MethodDirect UV Method
Derivatizing Agent N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su)None
Stationary Phase Phenomenex Prodigy ODS-3C8 or C18
Mobile Phase Varies, often acetonitrile and bufferPhosphate buffer-acetonitrile or similar
Detection Wavelength 265 nm195 nm
Key Feature High sensitivity and specificity due to derivatizationSimpler procedure, but potentially more interference
Reference nih.govnih.gov tjpr.orgresearchgate.net

A significant advancement in the analysis of underivatized glucosamine is the use of a Corona Charged Aerosol Detector (CAD) coupled with HPLC. nih.govutas.edu.au This detector offers near-universal detection for non-volatile analytes and does not require the analyte to have a chromophore, making it ideal for compounds like glucosamine. thermofisher.com A validated method utilizes a zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column with a mobile phase of 60% acetonitrile and 40% of 85 mM ammonium (B1175870) acetate (B1210297). utas.edu.au This technique allows for the rapid analysis of glucosamine hydrochloride and sulfate within 6 minutes, separating it from other amino sugars like chondroitin (B13769445) sulfate. nih.govutas.edu.au

The method has been shown to be selective for glucosamine, with a retention time of 5.9 minutes. utas.edu.au It demonstrates excellent linearity (r² > 0.99) over a concentration range of 10–200 μg/mL. nih.govutas.edu.au The intra- and inter-day accuracy and precision have been reported to be less than 4% RSD. nih.govutas.edu.au

ParameterHPLC-Corona CAD Method
Stationary Phase ZIC-HILIC (150 x 4.6 mm, 5 μm)
Mobile Phase 60% Acetonitrile, 40% of 85 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detector Corona Charged Aerosol Detector (CAD)
Retention Time 5.9 min
Linearity Range 10–200 μg/mL
Reference nih.govutas.edu.auplos.org

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) provides a viable alternative for the simultaneous estimation of glucosamine and other compounds. A stability-indicating HPTLC method has been developed for the concurrent analysis of glucosamine and diacerein. sphinxsai.com The separation is achieved on aluminum plates precoated with silica (B1680970) gel 60F254 using a mobile phase of n-butanol, water, and glacial acetic acid (7:1.5:1.5 v/v/v). sphinxsai.com

For detection, the developed plates are first scanned at 254 nm for diacerein. Subsequently, the plate is derivatized with ninhydrin (B49086) reagent and heated, allowing for the detection of the glucosamine spot at 366 nm. sphinxsai.com The retention factors (Rf) for glucosamine and diacerein were found to be 0.23 and 0.81, respectively. sphinxsai.com This method was validated according to ICH guidelines and showed good linearity with correlation coefficients of 0.9996 for glucosamine. sphinxsai.com The limit of detection (LOD) and limit of quantification (LOQ) for glucosamine were 33.02 ng/spot and 100.07 ng/spot, respectively. sphinxsai.com

ParameterHPTLC Method
Stationary Phase Aluminum plates precoated with silica gel 60F254
Mobile Phase n-butanol: Water: Glacial Acetic Acid (7:1.5:1.5 v/v/v)
Derivatization Ninhydrin reagent (for glucosamine)
Detection Wavelength 366 nm (for glucosamine), 254 nm (for diacerein)
Retention Factor (Rf) 0.23 (Glucosamine)
Linearity (r²) 0.9996 (Glucosamine)
LOD 33.02 ng/spot (Glucosamine)
LOQ 100.07 ng/spot (Glucosamine)
Reference sphinxsai.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Disaccharide Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the detailed structural analysis of glycosaminoglycans (GAGs), which are complex polysaccharides composed of repeating disaccharide units, including glucosamine derivatives. nih.gov This technique is particularly valuable for quantitative disaccharide analysis of heparan sulfate (HS) and chondroitin sulfate/dermatan sulfate (CS/DS). nih.gov

Hydrophilic interaction liquid chromatography (HILIC) coupled with MS is effective for quantifying both enzyme-derived and nitrous acid depolymerization products of GAGs on a single platform. nih.gov For the analysis of glucosamine in biological matrices like human plasma and urine, a selective precolumn derivatization LC-MS/MS method has been developed. nih.gov In this method, glucosamine is derivatized with o-phthalaldehyde (B127526)/3-mercaptopropionic acid. nih.gov The chromatographic separation is performed on a reverse-phase column with a gradient elution. nih.gov This sensitive assay can achieve a lower limit of quantitation (LLOQ) as low as 12 ng/mL in plasma. nih.gov

Another sensitive and rapid HPLC-tandem mass spectrometry method for determining glucosamine in human plasma utilized an atmospheric pressure chemical ionization (APCI) source. researchgate.net This method involved protein precipitation and chromatographic separation on a C18 column. researchgate.net The mass spectrometric quantification was carried out in multiple reaction monitoring (MRM) mode, achieving an LLOQ of 53.27 ng/mL. researchgate.net

ParameterPrecolumn Derivatization LC-MS/MSHPLC-APCI-MS/MSHILIC-MS for GAGs
Application Glucosamine in plasma and urineGlucosamine in plasmaDisaccharide analysis of GAGs
Sample Preparation Protein precipitation, derivatizationProtein precipitationEnzymatic or chemical depolymerization
Chromatography Reverse Phase (ODS column)Reverse Phase (C18 column)Hydrophilic Interaction (HILIC)
Ionization Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
LLOQ 12 ng/mL (in plasma)53.27 ng/mLNot specified
Reference nih.gov researchgate.net nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable in the study of D-glucosamine (sulfate), providing detailed information about its chemical structure, purity, and molecular conformation. These methods rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra.

UV-Spectrophotometry (including derivatization techniques with o-phthalaldehyde, phenylisothiocyanate)

D-glucosamine itself exhibits weak ultraviolet (UV) absorption, which limits the utility of direct UV-spectrophotometry for its quantification. semanticscholar.org To overcome this, derivatization techniques are employed to attach a chromophore (a light-absorbing group) to the glucosamine molecule, making it readily detectable by UV-visible spectrophotometers. researchgate.netoup.com This approach significantly enhances the sensitivity and selectivity of the analysis.

Derivatization with o-phthalaldehyde (OPA):

The reaction of D-glucosamine's primary amine group with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) (ME), is a widely used derivatization method. semanticscholar.orgpjsir.org This reaction, typically carried out in a buffered, basic medium, results in the formation of a highly fluorescent and UV-absorbing isoindole derivative. semanticscholar.orgpjsir.org The resulting product can be quantitatively measured, with the absorbance maximum of the derivative typically observed around 335-340 nm. semanticscholar.orgpjsir.org The stability and yield of this derivative are influenced by factors such as pH, buffer concentration, and reaction time, which can be optimized to ensure accurate and reproducible measurements. semanticscholar.orgnih.gov

Derivatization with Phenylisothiocyanate (PITC):

Another common pre-column derivatization agent is phenylisothiocyanate (PITC). researchgate.netoup.comnih.gov PITC reacts with the primary amine of glucosamine under alkaline conditions. nih.gov The resulting phenylthiocarbamyl (PTC) derivative is stable and exhibits strong UV absorbance, allowing for sensitive detection. oup.comnih.gov The analysis of the PITC-derivatized glucosamine is typically performed using a UV detector set at a wavelength of 240 nm. nih.gov This method has been validated for its precision and accuracy in the analysis of glucosamine in various formulations. nih.gov

Interactive Data Table: UV-Spectrophotometry Derivatization Parameters for D-Glucosamine

Derivatizing AgentCommon Thiol/ReagentTypical Reaction pHDetection Wavelength (λmax)Reference(s)
o-phthalaldehyde (OPA)2-mercaptoethanol (ME)~10.5 (Borate Buffer)~340 nm semanticscholar.org
o-phthalaldehyde (OPA)3-mercaptopropionic acid (3-MPA)~9.3 (Borate Buffer)Not specified in snippets nih.gov
Phenylisothiocyanate (PITC)Not Applicable~8.3240 nm nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of D-glucosamine. It is based on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR: The ¹H NMR spectrum of D-glucosamine dissolved in deuterium (B1214612) oxide (D₂O) displays characteristic signals for the protons in the molecule. researchgate.net In solution, glucosamine exists as an equilibrium mixture of α- and β-anomers. researchgate.net The protons attached to the anomeric carbon (H-1) are particularly diagnostic, appearing as distinct signals in the downfield region of the spectrum due to being attached to a carbon bonded to two oxygen atoms. researchgate.netresearchgate.net The signals for the other protons on the sugar ring appear in a more crowded region of the spectrum. researchgate.netnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the D-glucosamine molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number and chemical environment of the carbon atoms. rsc.org

Research has utilized both low-field (e.g., 80 MHz) and high-field (e.g., 500-600 MHz) NMR for the quantification of glucosamine, with high-field instruments offering significantly better resolution of the signals. nih.gov While ³¹P NMR is a valuable technique for phosphorus-containing compounds, its specific application to D-glucosamine (sulfate) was not detailed in the provided search context.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for D-Glucosamine in D₂O

ProtonAnomerApproximate Chemical Shift (ppm)Reference(s)
H-1α-anomer5.30 - 5.45 researchgate.netnih.gov
H-1β-anomer4.80 - 4.94 researchgate.netnih.gov
H-2 to H-6Both2.70 - 3.80 researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within the D-glucosamine molecule. japsonline.com The method involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. japsonline.com The resulting FT-IR spectrum is a molecular "fingerprint," showing characteristic absorption bands corresponding to the vibrations of specific chemical bonds. japsonline.comresearchgate.net

For D-glucosamine, key vibrational bands include:

O-H and N-H stretching: A broad band in the region of 3300-3370 cm⁻¹ is characteristic of the stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups. researchgate.net

NH₂ bending: A peak around 1615 cm⁻¹ is attributed to the bending vibration of the primary amine group (NH₂). researchgate.net

C-O stretching: Strong absorptions in the 1000-1250 cm⁻¹ region are associated with the stretching of C-O bonds, typical for secondary alcohols and the ether linkage in the pyranose ring. japsonline.comresearchgate.net

FT-IR can be used for both qualitative identification and quantitative analysis of glucosamine in raw materials and finished products, often using the KBr pellet method where the sample is mixed with potassium bromide and pressed into a disc. japsonline.comresearchgate.net It has also been employed to assess the homogeneity and purity of glucosamine samples. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for D-Glucosamine

Wavenumber Range (cm⁻¹)Vibrational AssignmentReference(s)
3300 - 3370O-H and N-H stretching researchgate.net
~3309 and ~3356Amine group (N-H) stretching japsonline.com
~1615NH₂ bending researchgate.net
1000 - 1250C-O stretching (secondary alcohol, ether) japsonline.comresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for the solid-state characterization of crystalline materials like D-glucosamine (sulfate). It provides fundamental information about the crystal structure and physical form of the compound.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline substance. fzu.czcarleton.edumdpi.com This non-destructive technique requires a small, high-quality single crystal of the material. carleton.edu

Mass Spectrometry (MS) for Structural and Mechanistic Studies

Mass spectrometry (MS) has proven to be an indispensable tool in the structural characterization and investigation of the mechanistic pathways of D-glucosamine and its sulfated derivatives. The inherent complexity and structural diversity of glycosaminoglycans (GAGs), including D-glucosamine sulfate, necessitate sophisticated analytical approaches for their detailed analysis. nih.gov

Electrospray ionization (ESI) is a commonly employed soft ionization technique in the MS analysis of GAGs. nih.gov It is particularly well-suited for these molecules as it can be tuned to prevent the loss of labile sulfate modifications, which are crucial for the biological function of D-glucosamine sulfate. nih.gov Typically, analyses are conducted in negative ion mode, taking advantage of the anionic nature conferred by the sulfate and carboxyl groups. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful extension of MS used for sequencing and identifying the precise location of modifications within GAG oligomers. nih.gov In this technique, precursor ions are selected, fragmented, and the resulting fragment ions provide detailed structural information. nih.gov Collision-induced dissociation (CID) is a common fragmentation method that reveals characteristic neutral mass losses corresponding to the positions of sulfate groups and free hydroxyl groups. nih.gov This allows for the differentiation of isomers, such as distinguishing between a 3-O-sulfated glucosamine and a 6-O-sulfated one. nih.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a rapid and sensitive method for quantifying glucosamine in biological matrices like human plasma. plos.orgfrontiersin.org This technique often involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection using selected reaction monitoring (SRM). plos.org The SRM mode enhances specificity and sensitivity by monitoring specific precursor-to-product ion transitions. plos.orgnih.gov For instance, a method for quantifying glucosamine used the transition of m/z 180.1 to m/z 72.1. plos.org Pre-column derivatization with agents like o-phthalaldehyde/3-mercaptopropionic acid can also be employed to improve chromatographic retention and detection sensitivity. nih.gov

Table 1: Mass Spectrometry Parameters for D-Glucosamine Analysis

ParameterValue/DescriptionSource
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode nih.gov
Fragmentation Collision-Induced Dissociation (CID) nih.gov
HPLC Column ACE Ciano plos.org
Mobile Phase Acetonitrile and aqueous 2 mM ammonium acetate with 0.025% formic acid (80:20) plos.org
SRM Transition m/z 180.1 → m/z 72.1 plos.org
Derivatization Agent o-phthalaldehyde/3-mercaptopropionic acid nih.gov

Cellular and Biochemical Assays

Cell Viability Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity in response to treatment with compounds like D-glucosamine sulfate. This assay relies on the conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product by mitochondrial reductases in viable cells. mdpi.com The amount of formazan produced is directly proportional to the number of living cells. mdpi.comresearchgate.net

In research involving D-glucosamine sulfate, the MTT assay has been employed to determine the compound's effect on the viability of various cell types, including chondrocytes and osteosarcoma cells. nih.gov For instance, studies have shown that D-glucosamine sulfate, at certain concentrations, does not impair the viability of MG-63 and SaOS-2 osteosarcoma cells. nih.gov The protocol for an MTT assay typically involves incubating cells with the test compound for a specific period, followed by the addition of the MTT solution and a further incubation period to allow for formazan formation. researchgate.net The insoluble formazan crystals are then dissolved using a solubilization solution, and the absorbance is measured at a specific wavelength, usually around 570 nm. mdpi.comresearchgate.net

Table 2: Representative MTT Assay Parameters

ParameterDescriptionSource
Principle Conversion of MTT to formazan by mitochondrial reductases of viable cells. mdpi.com
Cell Lines Used MG-63, SaOS-2 (Osteosarcoma) nih.gov
Incubation Time Typically 1 to 4 hours with MTT solution. researchgate.net
Detection Absorbance measurement of solubilized formazan at ~570 nm. mdpi.com

Immunoblotting and Immunoprecipitation for Protein Analysis

Immunoblotting, or Western blotting, is a fundamental technique used to detect and quantify specific proteins in a sample. This method has been instrumental in elucidating the molecular mechanisms of D-glucosamine sulfate's action by analyzing its effect on the expression levels of various proteins. For example, pharmacoproteomic studies have utilized Western blotting to validate changes in protein expression in human articular chondrocytes treated with glucosamine sulfate. nih.gov One such study revealed that glucosamine sulfate treatment led to an increase in the expression of the chaperone protein GRP78 and a decrease in the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD2). nih.gov This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest. researchgate.net

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, by using an antibody that specifically binds to that protein. youtube.com The antibody-protein complex is then captured on a solid support, typically protein A or protein G beads. youtube.com While direct immunoprecipitation studies focusing solely on D-glucosamine sulfate are not extensively documented, this technique is a cornerstone of protein interaction studies. youtube.com It can be used as a preliminary step to MS analysis to identify protein-protein interactions that may be modulated by D-glucosamine sulfate treatment.

Table 3: Proteins Analyzed by Immunoblotting in D-Glucosamine Sulfate Research

ProteinFunctionObserved Effect of D-Glucosamine SulfateCell TypeSource
GRP78 Chaperone, Stress ResponseIncreased expressionHuman Articular Chondrocytes nih.gov
SOD2 Antioxidant EnzymeDecreased expressionHuman Articular Chondrocytes nih.gov
MMP-3 Matrix MetalloproteinaseReduced protein levelMG-63, SaOS-2 Osteosarcoma Cells nih.gov
MMP-9 Matrix MetalloproteinaseReduced protein levelSaOS-2 Osteosarcoma Cells nih.gov
p-mTOR Signaling Pathway ProteinDecreased phosphorylationARPE-19 Cells mdpi.com

Flow Cytometry for Signaling Pathway Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. This methodology has been applied in D-glucosamine research to investigate its effects on cellular processes and signaling pathways.

One application involves the analysis of glycosaminoglycan (GAG) synthesis and sulfation during the cell cycle. By using radiolabeled precursors like [3H]glucosamine and [35S]sulfate, researchers can track their incorporation into GAGs in cells sorted by their DNA content using flow cytometry. nih.gov Such studies have revealed that the incorporation of these precursors, and thus GAG synthesis, varies across different phases of the cell cycle. nih.gov Another study utilized flow cytometry to measure the mean fluorescence intensity to quantify the effects of D-glucosamine on phagocytosis and lipofuscin-like autofluorescence in retinal pigment epithelial cells, providing insights into its role in cellular clearance pathways. mdpi.com

Table 4: Applications of Flow Cytometry in D-Glucosamine Research

ApplicationMeasured ParametersCell TypeKey FindingSource
Cell Cycle Analysis of GAG Synthesis Incorporation of [3H]glucosamine and [35S]sulfateB16-F10 CellsGAG synthesis and sulfation vary with the cell cycle phase. nih.gov
Phagocytosis and Autofluorescence Mean Fluorescence IntensityARPE-19 CellsGlucosamine can reduce phagocytosis and lipofuscin-like autofluorescence. mdpi.com

Gene Expression Analysis (e.g., quantitative PCR)

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. It is a crucial tool for understanding how D-glucosamine sulfate modulates cellular function at the transcriptional level.

In the context of D-glucosamine research, qPCR has been used to investigate its effects on the expression of genes involved in inflammation and tissue degradation. For example, studies have shown that glucosamine sulfate can suppress the gene expression of matrix metalloproteinase-3 (MMP-3) and MMP-9 in osteosarcoma cell lines. nih.gov The selection of appropriate reference genes for normalization is a critical step in qPCR to ensure accurate and reliable results. nih.gov For gene expression studies investigating the effects of glucosamine, genes such as GAPDH, B2M, and SDHA have been identified as suitable reference genes in chondrocytes. nih.gov The process of qPCR involves reverse transcribing mRNA into cDNA, followed by the amplification of the target cDNA with specific primers and a fluorescent dye, allowing for the real-time monitoring of the amplification process. plos.org

Table 5: Gene Expression Changes Induced by D-Glucosamine Sulfate

GeneGene Product FunctionObserved Effect on ExpressionCell TypeSource
MMP-3 Matrix Metalloproteinase-3Significantly reducedMG-63, SaOS-2 Osteosarcoma Cells nih.gov
MMP-9 Matrix Metalloproteinase-9Significantly reducedSaOS-2 Osteosarcoma Cells nih.gov
MMP-2 Matrix Metalloproteinase-2Not significantly affectedMG-63, SaOS-2 Osteosarcoma Cells nih.gov
TGFBI Transforming growth factor beta-inducedIncreasedOsteoarthritic Human Articular Chondrocytes researchgate.net
THBS1 Thrombospondin-1DecreasedOsteoarthritic Human Articular Chondrocytes researchgate.net

Q & A

How can researchers distinguish between D-glucosamine sulfate salts (e.g., sodium vs. potassium) in synthetic preparations?

Methodological Answer:
Differentiation requires ion-specific detection protocols. For example, dissolve the compound in saturated ammonium sulfate (0°C) or dimethyl sulfoxide (DMSO). Filter insoluble residues and apply pharmacopeial ion-detection assays (e.g., chloride/sulfate ion tests per Chinese Pharmacopoeia Appendix VIII). Insoluble KCl or NaCl in DMSO indicates potassium/sodium salts, respectively . Chromatographic assays (HPLC with phosphate buffer mobile phases) can further quantify glucosamine dissociation from counterions .

What experimental designs address discrepancies in bioavailability studies of D-glucosamine sulfate?

Advanced Considerations:
Bioavailability contradictions often arise from dissociation kinetics. Design studies to monitor free glucosamine (via LC-MS/MS) and sulfate ions separately in plasma. Use isotopically labeled 13C^{13}\text{C}-glucosamine to track absorption independently of endogenous sources. Control for dietary glucose, which competes with glucosamine for cellular uptake transporters (e.g., SGLT1) .

How do molecular dynamics (MD) simulations improve understanding of D-glucosamine sulfate’s role in glycosaminoglycan (GAG) synthesis?

Advanced Application:
Parameterize force fields (FFs) for sulfated monosaccharides (e.g., N-sulfo-glucosamine) to model sulfation patterns in heparan sulfate. Benchmark against NMR data for aqueous solution conformations, focusing on amine group protonation states and sulfate hydration shells. FFMD simulations of α-IdoA-α(1,4)-GlcNAc disaccharides reveal sulfation-dependent GAG structural flexibility .

What analytical methods are recommended for quantifying D-glucosamine sulfate purity in pharmacological studies?

Basic Protocol:
Use reversed-phase HPLC with UV detection (λ = 195 nm) and a phosphate buffer mobile phase (pH 2.5). Validate against USP standards for glucosamine hydrochloride, adjusting calculations for sulfate counterions (e.g., molecular weight correction factor: 573.31/431.26) . Confirm sulfate content gravimetrically via barium chloride precipitation .

How can researchers resolve contradictory data on D-glucosamine sulfate’s antioxidant activity?

Methodological Guidance:
Standardize assay conditions (e.g., DPPH radical scavenging at pH 7.4 vs. acidic environments). Control for metal ion contaminants (e.g., Fe2+^{2+}) that may confound redox reactions. Use electron paramagnetic resonance (EPR) to directly measure radical quenching efficiency, correlating with dose-dependent scavenging curves .

What in vitro models best replicate D-glucosamine sulfate’s chondroprotective effects?

Advanced Model Design:
Use 3D chondrocyte cultures in collagen-glycosaminoglycan scaffolds under dynamic compression. Measure proteoglycan synthesis via 35S^{35}\text{S}-sulfate incorporation and hyaluronic acid secretion (ELISA). Co-culture with synovial fibroblasts to simulate inflammatory cytokine crosstalk (e.g., IL-1β, TNF-α) .

How should toxicity studies account for D-glucosamine sulfate’s dual pharmacokinetic profiles (free vs. bound)?

Safety Assessment Protocol:
Conduct separate assays for glucosamine and sulfate ions. Use Caco-2 cell monolayers to model intestinal absorption, measuring transepithelial electrical resistance (TEER) changes. For systemic toxicity, apply OECD guidelines (e.g., acute oral toxicity OECD 423), monitoring hepatic sulfotransferase activity and renal sulfate excretion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.